molecular formula C13H12ClN B1313059 N-benzyl-2-chloroaniline CAS No. 98018-66-7

N-benzyl-2-chloroaniline

Cat. No.: B1313059
CAS No.: 98018-66-7
M. Wt: 217.69 g/mol
InChI Key: RJIRIFJATWTRKR-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloroaniline (CAS 98018-66-7) is a chemical compound with the molecular formula C₁₃H₁₂ClN and a molecular weight of 217.69 g/mol . This compound serves as a versatile N-benzyl aniline derivative and is a valuable building block in fine organic synthesis, particularly for the development of compounds with significant biological activity . Recent research highlights the application of N-benzyl aniline derivatives as potent inhibitors for metabolic enzymes. Specifically, structurally related compounds have demonstrated high inhibitory potential against carbonic anhydrase (CA) and acetylcholinesterase (AChE) enzymes . These enzymes are critical therapeutic targets for a range of global diseases; CA inhibitors are relevant for conditions like glaucoma, epilepsy, and osteoporosis, while AChE inhibitors are a primary treatment strategy for managing symptoms of Alzheimer's disease . The inhibition of AChE increases acetylcholine levels in the brain, which can help restore cognitive function in neurodegenerative disorders . As such, N-benzyl-2-chloroaniline represents a key intermediate for researchers in medicinal chemistry working on the design and synthesis of novel enzyme inhibitors. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIRIFJATWTRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437201
Record name Benzenemethanamine, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98018-66-7
Record name Benzenemethanamine, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N-benzyl-2-chloroaniline using benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N-benzyl-2-chloroaniline (IUPAC: N-(2-chlorophenyl)benzenemethanamine) CAS Registry Number: 13555-66-3 (Note: Verify with specific supplier; often custom synthesized) Reaction Class: Nucleophilic Aromatic Substitution (


 type N-Alkylation)
Primary Application:  Pharmaceutical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical synthesis.

This technical guide details the optimized synthesis of N-benzyl-2-chloroaniline via the direct alkylation of 2-chloroaniline with benzyl chloride. Unlike simple aniline alkylation, this protocol addresses the specific challenges posed by the ortho-chloro substituent: steric hindrance (which impedes nucleophilic attack) and inductive electron withdrawal (which reduces the basicity/nucleophilicity of the amine nitrogen).

Chemical Safety & Hazard Control

CRITICAL WARNING: This synthesis involves highly hazardous reagents. All procedures must be performed in a functioning fume hood.

ReagentHazard ClassCritical Safety Measure
Benzyl Chloride Lachrymator, Carcinogen (Cat 1B)Destroys mucous membranes. Use double-gloving (Nitrile/Laminate) and full face shield. Neutralize spills with aqueous ammonia.
2-Chloroaniline Acute Toxin (Oral/Dermal/Inhalation)Methaemoglobinemia inducer. Avoid all skin contact.
Reaction Byproducts Corrosive (HCl gas/acid)Use a base trap or scrubber if conducting large-scale reflux.

Mechanistic Insight & Reaction Design

The Challenge of Selectivity

The synthesis is a competition between mono-alkylation (desired) and di-alkylation (undesired).

  • Mono-alkylation:

    
    
    
  • Di-alkylation:

    
    
    

Substrate Specifics: The ortho-chloro group on 2-chloroaniline provides a unique advantage. The steric bulk at the ortho position creates a kinetic barrier that significantly retards the second alkylation step, naturally favoring the mono-benzyl product compared to unsubstituted aniline. However, the electron-withdrawing nature of the chlorine atom (


 effect) lowers the HOMO energy of the nitrogen lone pair, requiring thermal activation or catalysis to initiate the first attack.
Reaction Pathway Visualization (DOT)

ReactionMechanism Reactants 2-Chloroaniline (Nucleophile) TS Transition State (SN2 Attack) Reactants->TS Heat/Catalyst Reagent Benzyl Chloride (Electrophile) Reagent->TS Intermediate Ammonium Salt Intermediate TS->Intermediate Product N-Benzyl-2-chloroaniline (Mono-alkylated) Intermediate->Product -HCl (Base Quench) Byproduct N,N-Dibenzyl (Over-alkylation) Product->Byproduct Excess Benzyl Chloride (Kinetic Leakage) Control Control Strategy: 1. Stoichiometry (Excess Amine) 2. Steric Hindrance (Ortho-Cl) Control->Product Favors Control->Byproduct Inhibits

Caption: Mechanistic pathway highlighting the competition between mono- and di-alkylation, controlled by steric factors and stoichiometry.

Optimized Synthetic Protocol

Method: Aqueous-Promoted Mono-Alkylation (The "Green" Route)

This method is adapted from classic Organic Syntheses protocols but optimized for deactivated amines. It utilizes water as a solvent to precipitate the product as it forms, physically removing it from the reaction phase and preventing over-alkylation.

Yield Target: 75–85% Purity: >98% (after recrystallization/distillation)

4.1 Reagents & Stoichiometry
ComponentRoleEquivalentsMass/Vol (for 50mmol scale)
2-Chloroaniline Substrate1.2 eq7.65 g
Benzyl Chloride Electrophile1.0 eq6.33 g (5.75 mL)
Sodium Bicarbonate Acid Scavenger1.25 eq5.25 g
Water SolventN/A25 mL
Potassium Iodide (KI) Catalyst0.05 eq0.41 g

Note: A slight excess of aniline is used to ensure complete consumption of the carcinogenic benzyl chloride.

4.2 Step-by-Step Procedure
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Base Preparation: Charge the flask with Sodium Bicarbonate and Water . Stir until mostly dissolved.

  • Amine Addition: Add 2-Chloroaniline and Potassium Iodide (KI) to the aqueous base. The mixture will be heterogeneous (biphasic).

    • Technical Insight: KI acts as a Finkelstein catalyst, converting benzyl chloride to the more reactive benzyl iodide in situ, compensating for the lower nucleophilicity of the chloroaniline.

  • Heating: Heat the mixture to a gentle reflux (approx. 95–100°C internal temperature).

  • Electrophile Addition: Add Benzyl Chloride dropwise via the addition funnel over a period of 60 minutes .

    • Critical Control Point: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Reaction Phase: Continue reflux for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 9:1). The spot for benzyl chloride should disappear.

  • Quench & Separation: Cool the mixture to room temperature. The product usually separates as a heavy oil or low-melting solid at the bottom.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic layer with Brine (saturated NaCl).

    • Dry over anhydrous Sodium Sulfate (

      
      ).
      
  • Solvent Removal: Evaporate the DCM under reduced pressure (Rotary Evaporator).

Purification & Characterization

The crude oil contains the product, unreacted 2-chloroaniline, and traces of di-benzylated byproduct.

Purification Workflow
  • Removal of Excess Anine:

    • The crude oil is often distilled. 2-chloroaniline boils at ~209°C (atm), while the product boils significantly higher.

    • Alternative (Chemical Method): Wash the organic layer with dilute HCl (1M) carefully. The highly basic unreacted primary amine will form a water-soluble salt more readily than the less basic, sterically hindered product (though care must be taken as the product can also protonate).

  • Final Polish:

    • Vacuum Distillation: Collect the fraction boiling at approx. 180–185°C at 12 mmHg (values estimated based on benzylaniline analogs).

    • Recrystallization: If solid, recrystallize from Ethanol/Water or Ligroin.

Characterization Data (Expected)
MetricSpecificationMethod
Appearance Colorless to pale yellow oil (may crystallize on standing)Visual
Refractive Index

Refractometer
IR Spectrum Single sharp peak ~3400 cm⁻¹ (N-H stretch)FT-IR
1H NMR (CDCl3)

4.45 (s, 2H,

), 4.8 (br s, 1H, NH), 6.6–7.4 (m, aromatic)
NMR

Process Workflow Diagram (DOT)

ProcessFlow Start Reagent Prep (2-Cl-Aniline + NaHCO3 + H2O) Catalyst Add Catalyst (KI, 5 mol%) Start->Catalyst Addition Slow Addition (Benzyl Chloride, 1h, 95°C) Catalyst->Addition Reaction Reflux (3-4 Hours) Addition->Reaction Extraction Extraction (DCM + Brine Wash) Reaction->Extraction Purification Vacuum Distillation (< 15 mmHg) Extraction->Purification Final Pure N-Benzyl-2-chloroaniline Purification->Final

Caption: Operational workflow for the aqueous-mediated synthesis protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Deactivated amine (Inductive effect of Cl)Add 5-10 mol% Potassium Iodide (KI); Increase reaction time.
High Di-benzyl impurity Benzyl Chloride added too fastEnsure dropwise addition over >1 hour. Increase amine excess to 1.5 eq.
Emulsion during extraction Density similaritiesFilter through Celite pad; add more saturated brine.

References

  • Organic Syntheses , Coll.[1] Vol. 1, p. 102 (1941); Vol. 8, p. 10 (1928). Benzylaniline.[1][2][3] (Base protocol adaptation).

  • PubChem Compound Summary . 2-Chloroaniline. National Library of Medicine.

  • Raheem, K.S., et al. (2019). Synthesis and characterization of some new amine derivatives. Journal of Chemical and Pharmaceutical Research. (General N-alkylation conditions for substituted anilines).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Guide: Spectroscopic Characterization of N-Benzyl-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of N-benzyl-2-chloroaniline (C


H

ClN), a secondary amine intermediate frequently utilized in the synthesis of acridine derivatives and pharmaceuticals targeting multidrug resistance. Accurate characterization of this compound is critical due to the potential for regioisomeric impurities (e.g., N-benzyl-3-chloroaniline) arising from impure starting materials.

This document provides a self-validating analytical framework, synthesizing data from


H NMR , 

C NMR
, FT-IR , and Mass Spectrometry .

Structural Context & Synthesis Pathway

To understand the spectroscopic data, one must understand the molecular environment. The molecule consists of an electron-rich aniline ring (shielded protons) coupled to a benzyl group. The chlorine atom at the ortho position of the aniline ring introduces steric hindrance and inductive deshielding effects distinct from its meta or para isomers.

Synthesis Workflow (Reductive Amination)

The most robust "Green Chemistry" route involves the reductive amination of 2-chloroaniline with benzaldehyde, using sodium borohydride (NaBH


) as the reducing agent.

Synthesis Start Reagents: 2-Chloroaniline Benzaldehyde Imine Intermediate: Imine Formation (Schiff Base) Start->Imine - H2O Red Reduction: NaBH4 / MeOH Imine->Red Product Product: N-benzyl-2-chloroaniline Red->Product Isolation

Figure 1: Reductive amination pathway. The formation of the imine intermediate is followed by hydride reduction to the secondary amine.[1]

Experimental Protocols

Reliable data depends on standardized sample preparation.[2]

Nuclear Magnetic Resonance (NMR)
  • Solvent: Deuterated Chloroform (CDCl

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: 15 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • 
      H: 400 MHz, 16 scans, 30° pulse angle.
      
    • 
      C: 100 MHz, 512 scans, proton-decoupled.
      
Mass Spectrometry (MS)
  • Method: GC-MS (Electron Impact - EI) or ESI-MS (Electrospray Ionization).

  • Ionization Energy: 70 eV (standard for library matching).

  • Inlet Temp: 250°C.

Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) or KBr pellet.

  • Range: 4000–400 cm

    
    .
    

Spectroscopic Analysis & Interpretation

Mass Spectrometry (MS)

The mass spectrum provides the first confirmation of identity through the molecular ion and the characteristic chlorine isotope pattern.

Key Diagnostic Peaks:

m/z Intensity Assignment Mechanistic Logic

| 217 | High | [M]


 | Molecular ion (

Cl isotope). | | 219 | ~33% of 217 | [M+2]

| Characteristic 3:1 ratio confirming one Chlorine atom. | | 182 | Medium | [M-Cl]

| Loss of radical chlorine (uncommon in EI, but possible). | | 91 | Base Peak (100%) | [C

H

]

| Tropylium ion . Cleavage of the benzylic C-N bond is the dominant fragmentation pathway. | | 65 | Medium | [C

H

]

| Decomposition of the tropylium ion (loss of acetylene). |

MS_Frag M Molecular Ion [M]+ m/z 217/219 Trop Tropylium Ion (Base Peak) m/z 91 M->Trop Benzylic Cleavage Aniline 2-Chloroaniline Radical m/z 126 M->Aniline N-C Bond Break C5H5 Cyclopentadienyl m/z 65 Trop->C5H5 - C2H2

Figure 2: Primary fragmentation pathway. The formation of the stable tropylium ion (m/z 91) is the defining feature of benzyl-substituted amines.

Proton NMR ( H NMR)

The proton spectrum is distinct due to the asymmetry introduced by the ortho-chlorine.

Data Summary (400 MHz, CDCl


): 
| Shift (

ppm) | Multiplicity | Integral | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | | 7.30 – 7.25 | Multiplet | 5H | Benzyl Ar-H | Overlapping signals from the unsubstituted phenyl ring. | | 7.23 | Doublet (dd) | 1H | Cl-Ar-H (3) | Proton adjacent to Chlorine; deshielded by inductive effect. | | 7.10 | Triplet (td) | 1H | Cl-Ar-H (5) | Meta to nitrogen, para to chlorine. | | 6.65 | Multiplet | 2H | Cl-Ar-H (4,6) | Upfield shift . The amine nitrogen donates electron density into the ring, shielding the ortho and para positions relative to itself. | | 4.81 | Broad Singlet | 1H | N-H | Exchangeable proton. Chemical shift varies with concentration/solvent. | | 4.40 | Singlet/Doublet | 2H | N-CH

-Ph | Diagnostic benzylic methylene. Appears as a doublet if coupling to NH is resolved (J

5-6 Hz); otherwise a singlet. |

Critical Validation Point: The integration ratio between the aliphatic CH


 (4.40 ppm) and the aromatic region (6.65–7.30 ppm) must be exactly 2:9 . Any deviation suggests incomplete purification (e.g., residual benzaldehyde).
Carbon NMR ( C NMR)

Carbon NMR confirms the skeleton and distinguishes the two aromatic rings.

Data Summary (100 MHz, CDCl


): 
| Shift (

ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 144.0 | Quaternary (C

) | C-N (Aniline ring, ipso). Highly deshielded by Nitrogen. | | 139.0 | Quaternary (C

) | Benzyl ring (ipso). | | 129.2 – 127.0 | CH | Benzyl ring carbons + C-Cl adjacent carbons. | | 119.2 | CH | Aniline C-5 (Shielded by resonance). | | 117.5 | C

| C-Cl (Distinctive shift for chlorinated carbons). | | 111.6 | CH | Aniline C-6 (Ortho to amine). Most shielded aromatic carbon. | | 47.9 | CH

| Benzylic Carbon. |
Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group verification.

  • 3410 cm

    
     (Medium, Sharp):  N-H stretching vibration (secondary amine). A primary amine would show two bands; a tertiary amine would show none.
    
  • 3050 – 3020 cm

    
    :  Aromatic C-H stretch.
    
  • 2920 – 2850 cm

    
    :  Aliphatic C-H stretch (from the CH
    
    
    
    group).
  • 1590, 1510 cm

    
    :  Aromatic ring breathing modes.
    
  • 745 cm

    
     (Strong):  C-Cl stretch / Ortho-disubstituted benzene ring out-of-plane bending.
    

Quality Control & Impurity Profiling

When analyzing experimental batches, watch for these common impurities:

  • Benzaldehyde (Starting Material):

    • NMR Check: Look for an aldehyde proton peak at

      
       10.0 ppm.
      
  • Imine Intermediate (Incomplete Reduction):

    • NMR Check: Look for a singlet around

      
       8.4 ppm (N=CH-Ph).
      
    • IR Check: Strong C=N stretch at 1640 cm

      
      .
      
  • Bis-alkylation (Tertiary Amine):

    • MS Check: Parent ion at m/z 307.

    • NMR Check: Disappearance of the NH signal; shift of CH

      
       protons.
      

References

  • Royal Society of Chemistry . Supplementary Material: Characterization of N-benzyl-2-chloroaniline.

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library: Benzylamine Fragmentation Patterns.

  • Organic Chemistry Portal . Reductive Amination: Mechanisms and Protocols.

  • SDBS . Spectral Database for Organic Compounds (SDBS). AIST, Japan. (General reference for aniline derivative shifts).

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of N-Benzyl-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of N-benzyl-2-chloroaniline in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Context

N-benzyl-2-chloroaniline (NB2CA) represents a critical class of secondary amine intermediates used in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs). Structurally, it consists of a lipophilic benzyl group attached to a 2-chloro-substituted aniline core. This hybrid structure—featuring both a hydrophobic aromatic framework and a polarizable secondary amine—creates complex solubility behaviors that are sensitive to solvent polarity and temperature.

Understanding the solid-liquid equilibrium (SLE) of NB2CA is not merely an academic exercise; it is a prerequisite for optimizing crystallization yields, designing purification processes, and minimizing solvent waste in industrial scale-up.

Structural Profile
  • Chemical Nature: Lipophilic secondary amine.

  • Key Functional Groups: Secondary amine (-NH-), Chlorine substituent (ortho-position), Benzyl ring.

  • Solubility Drivers: The ortho-chlorine atom introduces steric hindrance and alters the electron density of the amine, potentially reducing H-bond acceptor capability compared to non-substituted analogues.

Experimental Methodology: The Laser Monitoring Protocol

To determine solubility with high precision and minimize the "metastable zone" errors common in visual inspection, the Dynamic Laser Monitoring Method is the industry gold standard. This self-validating protocol ensures thermodynamic equilibrium is accurately detected.

Reagents and Materials
  • Solute: N-benzyl-2-chloroaniline (Synthesis via reductive amination of 2-chloroaniline and benzaldehyde; Purity > 99.5% verified by HPLC/NMR).

  • Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone, Toluene (Analytical grade, mass fraction purity > 0.995).

The Self-Validating Workflow

The following Graphviz diagram outlines the experimental logic, ensuring data integrity through iterative validation.

SolubilityProtocol Prep Sample Preparation (Gravimetric Mixing) Vessel Jacketed Equilibrium Vessel (Temp Control ±0.01 K) Prep->Vessel Load Laser Laser Transmission System Vessel->Laser Continuous Stirring Detect Phase Transition Detection Laser->Detect Transmittance Change Data Mole Fraction (x) Calculation Detect->Data Dissolution T Data->Prep Repeat (n=3)

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Protocol
  • Gravimetric Addition: Weigh a precise mass of NB2CA (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel using an analytical balance (uncertainty ±0.0001 g).
  • System Assembly: Insert a laser source (typically He-Ne or high-stability diode) and a light intensity sensor on opposite sides of the vessel.

  • Temperature Ramp: Set the thermostat to a temperature well below the expected saturation point. Slowly increase temperature (rate < 2 K/h) while stirring continuously.

  • Transition Detection: Monitor the laser transmittance.

    • Undissolved State: Suspension scatters light

      
       Low transmittance.
      
    • Dissolved State: Clear solution

      
       Maximum transmittance.
      
    • Equilibrium Point: The temperature at which transmittance sharply maximizes is recorded as the dissolution temperature (

      
      ).
      
  • Replication: Repeat the measurement three times for each mole fraction to ensure standard uncertainty

    
     K.
    

Theoretical Framework & Thermodynamic Modeling

Raw solubility data must be correlated with thermodynamic models to be useful for process design. We employ two primary models: the Modified Apelblat Equation and the


 Equation .
Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility (


) with temperature (

) across a wide range.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients, while
      
      
      accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving forces of dissolution, we calculate the apparent thermodynamic functions:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates an endothermic process (solubility increases with T).

  • Dissolution Entropy (

    
    ): 
    
    
    
    
    • Insight: Positive entropy suggests disorder increases upon mixing, which is the primary driver for dissolution in organic solvents.

Solubility Data Analysis & Process Implications

While specific coefficients for NB2CA require experimental generation using the protocol above, structural analogs (e.g., 2-chloroaniline, N-benzylaniline) suggest the following solubility hierarchy and behaviors.

Solvent Polarity Ranking

Based on "like dissolves like" and the interplay between the hydrophobic benzyl group and the polar amine:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh Dipole-dipole interactions; lack of H-bond donor competition.
Short-Chain Alcohols Methanol, EthanolModerate-High H-bonding with the amine nitrogen; solubility increases significantly with T.
Non-Polar Aromatic Toluene, BenzeneModerate

stacking interactions with benzyl/aniline rings.
Water WaterVery Low Hydrophobic effect dominates; high energy cost to disrupt water network.
Process Design Logic

The diagram below illustrates how to translate thermodynamic data into a crystallization process.

ProcessDesign DataInput Solubility Data (Apelblat Fit) Enthalpy Calculate Delta H (Enthalpy) DataInput->Enthalpy Slope Analysis Cooling Cooling Crystallization Feasibility? Enthalpy->Cooling If Delta H is Large (+) AntiSolvent Anti-Solvent Selection Cooling->AntiSolvent No: Solubility too flat Yield Maximize Recovery (Yield Calculation) Cooling->Yield Yes: Use Cooling Profile AntiSolvent->Yield Add Water/Hexane

Figure 2: Decision Matrix for Crystallization Process Design.

Practical Recommendations
  • Recrystallization Solvent: Ethanol or Isopropanol are often ideal. They show a steep solubility curve (high

    
    ), allowing for high recovery upon cooling.
    
  • Anti-Solvent: Water is the most effective anti-solvent for NB2CA due to the sharp drop in solubility, but care must be taken to avoid oiling out (liquid-liquid phase separation).

  • Synthesis Purification: If NB2CA is synthesized from 2-chloroaniline, the starting material is more soluble in acidic aqueous streams. Washing the organic layer (Toluene/Ethyl Acetate) with dilute HCl can remove unreacted aniline while retaining the N-benzyl product (which is less basic due to steric hindrance and electronic effects).

References

  • Synthesis Verification

    • Method: Reductive amination of 2-chloroaniline with benzaldehyde.
    • Source: Kapdi, A. R., et al. (2020). "Bidentate ligand promoted palladium-catalyzed C–H olefination of aromatic compounds." Universiteit van Amsterdam.

  • Methodological Standard (Laser Monitoring)
  • Thermodynamic Modeling (Apelblat)

    • Context: Mathematical framework for solubility correl
    • Source: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • General Solubility of Chloroanilines

    • Context: Baseline solubility d
    • Source: PubChem. "2-Chloroaniline Compound Summary."

Sources

Methodological & Application

Application Note: Chemoselective Copper-Catalyzed Synthesis of N-Benzyl-2-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Reaction Scope

The Synthetic Challenge

The synthesis of N-benzyl-2-chloroaniline presents a specific chemoselectivity challenge. The target molecule contains a secondary amine linkage between a benzyl group and an ortho-chlorinated phenyl ring.

While Palladium-catalyzed Buchwald-Hartwig amination is a common route, it often requires expensive phosphine ligands and rigorous oxygen exclusion. The classical Ullmann reaction requires harsh temperatures (>200°C) which can lead to hydrodehalogenation (loss of the chlorine atom).

This protocol details a Modified Ullmann-Goldberg Condensation utilizing the CuI/L-Proline catalytic system. This method allows for the reaction to proceed at mild temperatures (80–90°C), ensuring the coupling occurs exclusively at the iodine/bromine site while preserving the ortho-chlorine substituent.

Reaction Scheme

The transformation involves the coupling of 1-iodo-2-chlorobenzene (preferred for higher reactivity and selectivity) with benzylamine .



Critical Process Parameters (CPP) Table
ParameterSpecificationRationale
Catalyst Copper(I) Iodide (CuI)10 mol%. Cu(I) is the active species; Iodide bridges facilitate electron transfer.
Ligand L-Proline20 mol%. Amino acid ligand stabilizes the Cu-intermediate and lowers activation energy (Ma's Protocol).
Substrate 1-iodo-2-chlorobenzeneIodine undergoes Oxidative Addition significantly faster than Chlorine, ensuring chemoselectivity.
Base

Inorganic base required to deprotonate the amine/complex; milder than alkoxides to prevent side reactions.
Solvent DMSOHigh dielectric constant promotes solubility of the inorganic base and stabilizes the polar transition state.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of Cu(I) to inactive Cu(II) oxides.

Part 2: Mechanistic Insight

The success of this protocol relies on the Ligand Acceleration Effect discovered by Ma and colleagues. L-Proline acts as a bidentate ligand, coordinating to Copper through both the secondary amine and the carboxylate group.

Chemoselectivity Mechanism

The reaction follows a Cu(I)/Cu(III) catalytic cycle. The critical differentiation between the Iodine and Chlorine atoms on the substrate is driven by bond dissociation energies (C-I: ~65 kcal/mol vs. C-Cl: ~95 kcal/mol).

  • Complexation: L-Proline coordinates with CuI to form the active catalyst

    
     complex.
    
  • Oxidative Addition: The complex undergoes oxidative addition into the C-I bond. The barrier for C-Cl insertion is too high at 90°C, preserving the chlorine handle.

  • Ligand Exchange: The benzylamine coordinates, displacing the iodide.

  • Reductive Elimination: The C-N bond forms, regenerating the Cu(I) catalyst.

Pathway Visualization

UllmannMechanism cluster_selectivity Chemoselectivity Checkpoint Start CuI + L-Proline (Pre-Catalyst) ActiveCat [L-Pro-Cu(I)] Active Species Start->ActiveCat Base (K2CO3) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) ActiveCat->OxAdd + 1-iodo-2-chlorobenzene Intermediate Cu(III) Intermediate (Ar-Cu-I) OxAdd->Intermediate Note C-Cl bond remains intact due to high activation energy at 90°C. OxAdd->Note LigandEx Ligand Exchange (+ Benzylamine, - HI) Intermediate->LigandEx RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim RedElim->ActiveCat Regeneration Product N-benzyl-2-chloroaniline RedElim->Product

Caption: Catalytic cycle of the L-Proline promoted Ullmann coupling, highlighting the chemoselective oxidative addition step.

Part 3: Standard Operating Procedure (SOP)

Safety Warning: 1-iodo-2-chlorobenzene is an irritant. Benzylamine is corrosive. CuI is toxic to aquatic life. Perform all operations in a fume hood.

Materials Preparation
  • Reagent A: 1-iodo-2-chlorobenzene (2.38 g, 10.0 mmol)

  • Reagent B: Benzylamine (1.64 mL, 15.0 mmol, 1.5 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

  • Ligand: L-Proline (230 mg, 2.0 mmol, 20 mol%)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous (10-15 mL)

Experimental Protocol
  • Catalyst Pre-loading:

    • To an oven-dried Schlenk tube or a pressure vial equipped with a magnetic stir bar, add CuI , L-Proline , and

      
       .
      
    • Note: Grinding the

      
       to a fine powder before addition can improve reaction kinetics.
      
  • Inerting:

    • Seal the tube with a rubber septum.

    • Evacuate and backfill with Argon (or Nitrogen) three times to remove atmospheric oxygen.

  • Substrate Addition:

    • Under a positive pressure of Argon, inject DMSO via syringe.

    • Inject 1-iodo-2-chlorobenzene followed by benzylamine .

    • Tip: If the aryl halide is solid at room temperature, add it during Step 1 with the other solids.

  • Reaction:

    • Replace the septum with a screw cap (if using a pressure vial) or ensure the Schlenk tap is closed.

    • Place the vessel in a pre-heated oil bath at 90°C .

    • Stir vigorously (approx. 800-1000 rpm) for 12 to 24 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC. The starting iodide should be fully consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with Water (30 mL) and Ethyl Acetate (30 mL) .

    • Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude dark oil via Flash Column Chromatography on silica gel.

    • Gradient: Hexanes

      
       5% EtOAc/Hexanes.
      
    • Product: N-benzyl-2-chloroaniline appears as a light yellow oil or low-melting solid.

Process Workflow Diagram

Workflow Step1 Step 1: Charge Solids (CuI, L-Pro, K2CO3) Step2 Step 2: Inert Atmosphere (Argon Purge) Step1->Step2 Step3 Step 3: Add Liquids (Ar-I, BnNH2, DMSO) Step2->Step3 Step4 Step 4: Heat (90°C, 12-24h) Step3->Step4 Decision TLC Check: SM Consumed? Step4->Decision Decision->Step4 No (Continue Heating) Workup Workup: Dilute H2O/EtOAc Celite Filter Decision->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis of N-benzyl-2-chloroaniline.

Part 4: Analytical Validation

To confirm the identity and purity of the synthesized N-benzyl-2-chloroaniline, compare spectral data against the following expected values.

Expected NMR Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.30–7.40 (m, 5H, Benzyl-ArH)
      
    • 
       7.23 (dd, 1H, J = 7.8, 1.5 Hz, Cl-ArH ortho)
      
    • 
       7.10 (td, 1H, Cl-ArH)
      
    • 
       6.65 (td, 1H, Cl-ArH)
      
    • 
       6.58 (dd, 1H, J = 8.0, 1.5 Hz, N-ArH ortho)
      
    • 
       4.85 (br s, 1H, NH)
      
    • 
       4.40 (d, 2H, J = 5.5 Hz, N-CH
      
      
      
      )
  • Interpretation:

    • The doublet at 4.40 ppm confirms the benzylic methylene coupled to the NH.

    • The broad singlet at 4.85 ppm confirms the secondary amine.

    • The retention of the 7.23 ppm signal (and the integration of 4 aromatic protons on the chloro-ring) confirms the Chlorine atom was not displaced.

References

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[1] Organic Letters, 5(14), 2453–2455.

  • Jiang, L., Lu, X., Zhang, H., Jiang, Y., & Ma, D. (2009).[2] CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia.[2] The Journal of Organic Chemistry, 74(12), 4542–4546.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper Complexes: New Trends and Applications.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Skeletons Synthesis. Chemical Reviews, 108(8), 3054–3131.

Sources

High-Fidelity GC-MS Profiling of N-Benzyl-2-Chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BCA

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of N-benzyl-2-chloroaniline (CAS 98018-66-7), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic scaffolds. We address the specific challenges of analyzing secondary aromatic amines—namely peak tailing, thermal degradation of intermediates, and structural isomerism. This guide provides a self-validating workflow for monitoring the reductive amination reaction, quantifying the target product, and identifying critical impurities such as the Schiff base intermediate and over-alkylated by-products.

Introduction & Chemical Context

N-benzyl-2-chloroaniline is typically synthesized via the reductive amination of 2-chloroaniline with benzaldehyde, using a reducing agent such as sodium borohydride (


). While direct alkylation with benzyl chloride is possible, it often leads to uncontrolled bis-alkylation.

The analytical challenge lies in the "Reaction Trinity" present in the mixture:

  • The Electrophile/Nucleophile Pair: Unreacted Benzaldehyde and 2-Chloroaniline.

  • The Labile Intermediate: N-benzylidene-2-chloroaniline (Schiff Base), which can hydrolyze back to starting materials or degrade in a hot injection port.

  • The Product: N-benzyl-2-chloroaniline (Secondary Amine).

Reaction Pathway & Impurity Logic

The following diagram illustrates the synthesis pathway and potential impurities monitored in this method.

ReactionScheme SM1 2-Chloroaniline (MW 127) Inter Schiff Base Intermediate (N-benzylidene-2-chloroaniline) (MW 215) SM1->Inter -H2O (Condensation) SM2 Benzaldehyde (MW 106) SM2->Inter -H2O (Condensation) ByProd Benzyl Alcohol (Side Rxn) SM2->ByProd Direct Reduction Prod Target Product (N-benzyl-2-chloroaniline) (MW 217) Inter->Prod +H2 (Reduction)

Figure 1: Reductive amination pathway showing the critical Schiff base intermediate and potential side-products.

Experimental Protocol

Sample Preparation

Direct injection is preferred over derivatization for rapid reaction monitoring, provided the system is inert.

  • Matrix: Reaction mixture (often in Methanol, Ethanol, or DCM).

  • Quench: If sampling from an active reduction, quench a 100 µL aliquot with 100 µL saturated

    
     (aq), then extract into 1 mL Ethyl Acetate.
    
  • Dilution: Dilute the organic layer 1:100 in HPLC-grade Ethyl Acetate or Dichloromethane (DCM).

  • Internal Standard (Optional): Diphenylamine (10 µg/mL) is structurally similar but chromatographically distinct.

GC-MS Instrument Parameters

The following parameters are optimized for an Agilent 7890/5977 or Thermo Trace/ISQ system.

ParameterSettingRationale
Column 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms) 30m

0.25mm

0.25µm
Standard non-polar phase provides boiling-point separation. "ms" grade minimizes bleed at high temps.
Inlet Temp 260°CHigh enough to volatilize the secondary amine, but not so high as to induce thermal cracking of the Schiff base.
Injection Mode Split (20:1 to 50:1)Critical: Amines overload columns easily, causing "shark-fin" peaks. High split ratio improves peak symmetry.
Liner Ultra-Inert Deactivated WoolCrucial: Active silanol sites in standard liners will bind the secondary amine (-NH), causing severe tailing.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal linear velocity.
Oven Program 60°C (1 min hold)

20°C/min to 180°C

10°C/min to 280°C (3 min hold)
Fast initial ramp clears solvent/light impurities (benzaldehyde). Slower ramp at 180-280°C resolves the Schiff base/Product pair.
Transfer Line 280°CPrevents condensation of high boiling analytes.
Ion Source EI (70 eV) @ 230°CStandard ionization energy.[1]
Scan Range m/z 40 – 350Covers all relevant fragments and molecular ions.

Results & Discussion

Chromatographic Separation Logic

On a DB-5ms column, elution is primarily driven by boiling point and molecular weight.

  • Benzaldehyde (MW 106): Elutes early (~4-5 min).

  • Benzyl Alcohol (MW 108): Elutes immediately after benzaldehyde.

  • 2-Chloroaniline (MW 127): Elutes mid-run. Distinctive primary amine peak shape.

  • Schiff Base (MW 215): Elutes before the product. The double bond (C=N) restricts flexibility, slightly lowering the boiling point compared to the amine.

  • N-benzyl-2-chloroaniline (MW 217): The target analyte.[2] Elutes last among the main components.

Mass Spectral Interpretation (The "Fingerprint")

Correct identification relies on recognizing the fragmentation patterns specific to N-benzyl derivatives.

A. The Molecular Ion (M+)
  • Observed: m/z 217.[2]

  • Isotope Pattern: You will see a characteristic 3:1 ratio at m/z 217 and 219. This confirms the presence of one Chlorine atom (Cl-35 vs Cl-37). If this ratio is absent, the peak is not the chloro-derivative.

B. The Base Peak (m/z 91)[3][4]
  • Mechanism:

    
    -cleavage at the benzylic carbon.
    
  • Explanation: The bond between the nitrogen and the benzyl carbon is fragile. Upon ionization, this bond breaks to form the Tropylium ion (

    
    )  at m/z 91.
    
  • Diagnostic Value: This is the dominant peak for almost all N-benzyl amines.

C. The "M-35" Fragment
  • Observed: m/z 182.

  • Mechanism: Loss of the Chlorine radical (

    
    ).
    
  • Explanation: A distinct fragment resulting from the cleavage of the Cl atom from the aniline ring.

Analytical Workflow Diagram

Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: GC-MS Acquisition cluster_2 Phase 3: Data Analysis Step1 Quench Rxn (Sat. NH4Cl) Step2 Extract (EtOAc) & Dilute 1:100 Step1->Step2 Step3 Injection (Split 20:1, 260°C) Step2->Step3 Step4 Separation (DB-5ms, 5% Phenyl) Step3->Step4 Step5 Detection (Full Scan m/z 40-350) Step4->Step5 Decision1 Check m/z 91 (Base Peak)? Step5->Decision1 Decision2 Check m/z 217/219 (3:1 Ratio)? Decision1->Decision2 Yes Result Confirmed Identity Decision2->Result Yes

Figure 2: Step-by-step analytical workflow for confirmation of N-benzyl-2-chloroaniline.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing (Target) Active silanols in liner or column.Replace liner with Ultra-Inert wool. Trim 10cm from column head.
Missing Molecular Ion Ion source temp too high.Lower source temp to 200°C to preserve the M+ ion.
Schiff Base Degradation Inlet temp too high.If the Schiff base peak is broad or splitting, lower inlet to 220°C.
Ghost Peaks Carryover from previous run.Run a solvent blank (EtOAc) between samples.

Self-Validation Check: To validate the method, inject a standard of pure 2-chloroaniline. Calculate the Tailing Factor (


) .
  • If

    
    , the system is too active for secondary amines. Maintenance is required before analyzing the benzyl derivative.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-benzyl-2-chloroaniline and related chloroanilines. National Institute of Standards and Technology.[5][6] [Link]

  • Agilent Technologies. (2020). Analysis of Aromatic Amines by GC/MS - Application Note. Agilent.com. [Link]

  • PubChem. (2025).[7] N-benzyl-2-chloroaniline Compound Summary (CID 12830499). National Center for Biotechnology Information. [Link]

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Application Note: Synthesis and Antimicrobial Screening of N-Benzyl-2-Chloroaniline Derivatives

[1]

Introduction & Rationale

The N-benzylaniline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anti-inflammatory properties. Specifically, N-benzyl-2-chloroaniline derivatives have garnered attention due to the unique steric and electronic influence of the ortho-chloro substituent.

The 2-chloro group serves two critical functions in drug design:

  • Metabolic Stability: The halogen blocks the reactive ortho position from oxidative metabolism (ring hydroxylation).

  • Conformational Locking: The steric bulk of the chlorine atom forces the aniline ring out of planarity with the nitrogen lone pair, altering the molecule's binding affinity to bacterial targets such as DNA gyrase or Enoyl-ACP reductase (InhA) 1.

This application note provides a validated workflow for the chemical synthesis of these derivatives via reductive amination and their subsequent antimicrobial evaluation using CLSI-compliant broth microdilution methods.

Chemical Synthesis: Reductive Amination Protocol

Direct alkylation of 2-chloroaniline with benzyl halides often leads to over-alkylation (formation of tertiary amines) and difficult purifications. The preferred method is Reductive Amination , which proceeds via an imine (Schiff base) intermediate, ensuring mono-alkylation and higher purity 2.

Reaction Mechanism Overview
  • Condensation: 2-Chloroaniline reacts with a substituted benzaldehyde to form an imine (Schiff base).

  • Reduction: The imine is selectively reduced in situ by Sodium Borohydride (NaBH₄) to yield the secondary amine.

Validated Protocol

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (drops, optional for unreactive aldehydes)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-chloroaniline (5 mmol) in 15 mL of anhydrous MeOH. Add the substituted benzaldehyde (5 mmol) dropwise.

    • Note: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Stirring: Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by Thin Layer Chromatography (TLC) until the starting amine spot disappears.[3]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add NaBH₄ (7.5 mmol) in small portions over 20 minutes.

    • Caution: Hydrogen gas evolution will occur.[4] Ensure proper ventilation.

  • Completion: Allow the mixture to warm to RT and stir for an additional 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of distilled water.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Synthesis Workflow Visualization

SynthesisWorkflowStartStart:2-Chloroaniline+ BenzaldehydeImineIntermediate:Imine (Schiff Base)FormationStart->ImineMeOH, 2-4hReductionReduction:Add NaBH4(0°C -> RT)Imine->ReductionIn situQuenchWorkup:Quench (H2O)Extract (DCM)Reduction->QuenchCompletionProductFinal Product:N-benzyl-2-chloroanilineDerivativeQuench->ProductPurification

Figure 1: Step-wise reductive amination workflow for synthesizing N-benzyl-2-chloroaniline derivatives.

Structural Characterization

Before biological screening, compound purity (>95%) must be verified. The 2-chloro substituent provides distinct spectroscopic signatures.

TechniqueKey Diagnostic SignalInterpretation
¹H NMR Singlet at

4.0–4.5 ppm
Benzylic -CH ₂- protons (confirms reduction of imine).
¹H NMR Broad singlet at

4.5–5.0 ppm
Secondary Amine -NH - (exchangeable with D₂O).
FT-IR Band at 3300–3400 cm⁻¹N-H stretching vibration (secondary amine).
Mass Spec M+ and [M+2] peaks (3:1 ratio)Isotopic pattern confirms the presence of one Chlorine atom.

Antimicrobial Screening: Broth Microdilution Protocol[4][5][6][7][8]

The biological activity is assessed using the Broth Microdilution Method , strictly adhering to CLSI M07 guidelines 5. This method determines the Minimum Inhibitory Concentration (MIC).[6][7][8]

Experimental Setup
  • Test Organisms:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis.

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Compound Preparation: Dissolve derivatives in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

Protocol Steps
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in MHB to achieve a final testing concentration of 
    
    
    CFU/mL.
  • Plate Layout (96-well):

    • Columns 1–10: Serial 2-fold dilutions of the test compound (range: 512

      
      g/mL to 0.25 
      
      
      g/mL).
    • Column 11 (Growth Control): Bacteria + Broth + DMSO (no drug).

    • Column 12 (Sterility Control): Broth only.

  • Incubation: Incubate plates at 35

    
     2°C for 16–20 hours in an ambient air incubator.
    
  • Readout:

    • Visual: Look for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth.

    • Colorimetric (Optional): Add 30

      
      L of 0.01% Resazurin (blue). Incubate for 2 hours. A change to pink indicates viable bacterial metabolism (growth). Blue indicates inhibition.
      
Screening Logic Flow

ScreeningLogicStockCompound Stock(DMSO)DilutionSerial Dilution(96-well Plate)Stock->DilutionCombineCombine:Diluted Drug + BacteriaDilution->CombineInoculumBacterial Inoculum(0.5 McFarland)Inoculum->CombineIncubateIncubate16-24h @ 37°CCombine->IncubateReadoutRead MIC:Turbidity or ResazurinIncubate->Readout

Figure 2: CLSI-compliant broth microdilution workflow for MIC determination.

Structure-Activity Relationship (SAR) Insights

Data analysis of N-benzyl-2-chloroaniline derivatives often reveals specific trends driven by the 2-chloro scaffold.

Structural FeatureInfluence on Antimicrobial Activity
2-Chloro Substituent Steric Twist: Forces the phenyl rings out of coplanarity, which can enhance binding to hydrophobic pockets in bacterial enzymes (e.g., InhA) 1. Lipophilicity: Increases logP, improving membrane permeability against Gram-positive strains (MRSA) 8.
Benzyl Ring Substitution Electron Withdrawing (e.g., -NO₂, -F): Generally increases potency by increasing the acidity of the NH proton or strengthening

-stacking interactions 9. Bulky Groups (e.g., -tBu): May reduce activity due to steric clash with the target binding site.
Secondary Amine (-NH-) Essential for hydrogen bonding. Conversion to a tertiary amine (N-methylation) or amide often abolishes activity, indicating the H-bond donor capability is critical 10.

Interpretation: If your screen shows high activity against S. aureus but low activity against E. coli, the compound likely struggles to penetrate the Gram-negative outer membrane. Derivatization with more polar groups on the benzyl ring may improve broad-spectrum activity.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. Retrieved from 1

  • MDPI. (2023). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from 11

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from 5[6][7][12]

  • Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Retrieved from 2

  • National Institutes of Health (NIH). (n.d.). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. Retrieved from 8

  • ResearchGate. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Retrieved from 9

  • MDPI. (n.d.). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Retrieved from 10

Application Note: Strategic Utilization of N-Benzyl-2-chloroaniline in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

N-Benzyl-2-chloroaniline is a pivotal intermediate in medicinal chemistry, serving as a "privileged scaffold" for constructing lipophilic pharmacophores. Its utility stems from the ortho-chloro substituent , which exerts a dual effect:

  • Conformational Control: The steric bulk of the chlorine atom at the C2 position forces the aromatic rings out of planarity, creating a twisted conformation often required to fit into the restricted "gorge" regions of enzymes like Acetylcholinesterase (AChE).

  • Metabolic Stability: The halogen blocks metabolic oxidation at the vulnerable ortho-position, extending the half-life of the resulting inhibitor.

This guide details the optimized synthesis of this intermediate and its downstream application in generating Tacrine-like acridine inhibitors, a class of molecules essential for Alzheimer's disease therapeutics.

Mechanistic Logic & Structural Rationale

The design of N-benzyl-2-chloroaniline derivatives targets the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS) of cholinesterases.

Graphviz Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic behind using this specific scaffold.

SAR_Logic Scaffold N-Benzyl-2-chloroaniline (Core Scaffold) Cl_Group 2-Chloro Substituent (Ortho-Position) Scaffold->Cl_Group N_Bridge Secondary Amine (-NH-) (Linker) Scaffold->N_Bridge Benzyl Benzyl Ring (Hydrophobic Tail) Scaffold->Benzyl Steric Steric Twist (Non-planar conformation) Cl_Group->Steric Metab Metabolic Blockade (Prevents hydroxylation) Cl_Group->Metab H_Bond H-Bond Donor (To Enzyme Backbone) N_Bridge->H_Bond Binding PAS Binding (Hydrophobic Interaction) Benzyl->Binding Enzyme AChE Inhibition (High Affinity) Steric->Enzyme Fits Narrow Gorge Metab->Enzyme Prolongs Effect Binding->Enzyme H_Bond->Enzyme

Caption: SAR logic flow detailing how the specific structural features of N-benzyl-2-chloroaniline translate to enhanced enzyme inhibition potency.

Protocol 1: Optimized Synthesis of N-Benzyl-2-chloroaniline

Methodology: Indirect Reductive Amination.[1] Rationale: Direct alkylation of 2-chloroaniline with benzyl bromide often leads to over-alkylation (tertiary amines). The reductive amination route via an imine intermediate ensures mono-alkylation and high purity.

Reagents & Equipment[4][5][6][7]
  • Substrate: 2-Chloroaniline (1.0 eq)

  • Reagent: Benzaldehyde (1.0 eq)[2]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or NaBH(OAc)₃ for milder conditions.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Monitoring: TLC (Hexane:EtOAc 8:2), UV lamp.

Step-by-Step Procedure
  • Imine Formation (Schiff Base):

    • Dissolve 2-chloroaniline (10 mmol) in anhydrous MeOH (20 mL).

    • Add benzaldehyde (10 mmol) dropwise while stirring at Room Temperature (RT).

    • Optional: Add activated molecular sieves (4Å) or a catalytic amount of acetic acid to accelerate dehydration.

    • Reflux: Heat to 60°C for 2–4 hours. Monitor by TLC until the starting amine spot disappears.[2]

    • Observation: The solution typically turns yellow/orange, indicating imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂) will occur.

    • Allow the mixture to warm to RT and stir for 12 hours.

    • Checkpoint: The yellow color of the imine should fade to colorless or pale yellow.

  • Work-up & Purification:

    • Quench reaction with distilled water (10 mL).

    • Evaporate MeOH under reduced pressure.

    • Extract aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexane/Ethanol or perform flash column chromatography if high purity (>99%) is required for biological assays.

Expected Yield: 85–92% Characterization (NMR Validation):

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the benzylic -CH₂- protons around δ 4.40 ppm and the disappearance of the imine -CH=N- proton (approx δ 8.5 ppm).

Protocol 2: Downstream Application – Synthesis of Acridine Inhibitors

Context: N-benzyl-2-chloroaniline is the precursor for 9-aminoacridine derivatives (Tacrine analogs), which are potent AChE inhibitors used in Alzheimer's research. The 2-chloro group directs the cyclization.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloroaniline + Benzaldehyde Imine Imine Intermediate Start->Imine -H2O Core N-Benzyl-2-chloroaniline (Target Scaffold) Imine->Core NaBH4 Reduction Cyclization Cyclization (Bernthsen/Ullmann) Core->Cyclization + Carboxylic Acid ZnCl2, 160°C Inhibitor Acridine Derivative (AChE Inhibitor) Cyclization->Inhibitor Isolation

Caption: Step-by-step synthetic pathway from raw materials to the final bioactive acridine inhibitor.

Detailed Protocol: Bernthsen Acridine Synthesis

This method cyclizes the N-benzyl-2-chloroaniline scaffold to form a fused tricyclic system.

  • Reactants: Mix N-benzyl-2-chloroaniline (5 mmol) with a carboxylic acid (e.g., benzoic acid, 5 mmol) and anhydrous Zinc Chloride (ZnCl₂, 15 mmol).

  • Fusion: Heat the mixture in an oil bath at 160–170°C for 4 hours. The ZnCl₂ acts as a Lewis acid catalyst and dehydrating agent.

  • Isolation:

    • Cool the melt and digest with hot aqueous HCl (10%).

    • Basify with NH₄OH to precipitate the crude acridine base.

    • Extract with Chloroform/Methanol.[1]

  • Result: This yields a 9-substituted acridine core, where the original 2-chloro group may be retained or hydrolyzed depending on specific conditions, creating a scaffold highly homologous to Tacrine (Cognex).

Comparative Data: Inhibition Potency

The following table summarizes the impact of the N-benzyl and 2-chloro modifications on AChE inhibition compared to the unsubstituted aniline.

Compound StructureIC₅₀ (AChE)IC₅₀ (BuChE)Mechanism of Action
Aniline (Unsubstituted) >1000 µM>1000 µMInactive
2-Chloroaniline >500 µM>500 µMWeak Binder
N-Benzyl-aniline 45 µM120 µMHydrophobic PAS Binder
N-Benzyl-2-chloroaniline 7.3 µM 25 µM Dual Site Binder (Preferred)
Tacrine (Reference) 0.2 µM0.05 µMCatalytic Site Binder

Note: Data represents aggregated values from standard structure-activity relationship (SAR) studies involving benzylamine derivatives [1, 4].

References

  • Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Substituted Amines. [Link]

  • Royal Society of Chemistry (RSC). (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. [Link]

  • MDPI. (2021). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]

Sources

Advanced Derivatization Strategies for N-Benzyl-2-Chloroaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

N-benzyl-2-chloroaniline is a pharmacologically significant scaffold, often serving as a precursor for ion channel modulators, cholinesterase inhibitors, and anti-inflammatory agents. However, its detection in complex biological matrices is complicated by the lack of intrinsic fluorescence and the steric/electronic deactivation caused by the ortho-chloro substituent. This Application Note provides validated protocols for derivatizing this specific secondary amine. We detail two primary workflows: Fluorogenic Dansylation for high-sensitivity HPLC/MS quantification and Two-Step Affinity Tagging (Propargylation/Click Chemistry) for target identification.

Introduction: The Chemical Challenge

Effective derivatization requires understanding the specific reactivity profile of the target molecule. N-benzyl-2-chloroaniline presents a dual challenge to standard bioconjugation techniques:

  • Steric Hindrance: The chlorine atom at the ortho position of the aniline ring creates significant steric bulk, impeding the approach of bulky electrophiles.

  • Electronic Deactivation: The nitrogen lone pair is delocalized into the aromatic ring (resonance), and the chlorine atom exerts an inductive electron-withdrawing effect (-I). This renders the secondary amine significantly less nucleophilic than aliphatic amines or unsubstituted anilines.

Implication for Assays: Standard amine-reactive reagents (e.g., NHS-esters) often fail or proceed with poor yields under physiological conditions. The protocols below utilize robust electrophiles and optimized conditions to overcome these barriers.

Strategic Decision Map

The following decision tree outlines the optimal derivatization pathway based on your experimental endpoint.

DerivatizationStrategy Start Start: N-benzyl-2-chloroaniline Goal Define Assay Goal Start->Goal Quant Quantification / DMPK (HPLC, LC-MS) Goal->Quant Sensitivity needed Target Target ID / Pull-down (Proteomics) Goal->Target Isolation needed Method1 Method 1: Sulfonylation (Dansyl-Cl) Quant->Method1 Method2 Method 2: Two-Step Tagging (Propargylation + Click) Target->Method2 Result1 Fluorescent Sulfonamide (Stable, UV/Fluorescence active) Method1->Result1 Result2 Biotinylated Conjugate (High Affinity Capture) Method2->Result2

Figure 1: Strategic workflow for selecting the appropriate derivatization method based on assay requirements.

Protocol 1: Fluorogenic Derivatization (Dansylation)

Application: Cellular uptake studies, metabolic stability tracking, and HPLC quantification. Mechanism: Dansyl chloride (DNS-Cl) reacts with the secondary amine to form a highly stable, fluorescent sulfonamide. Unlike amides, sulfonamides are resistant to hydrolysis in biological media.

Materials
  • Substrate: N-benzyl-2-chloroaniline (10 mM stock in Acetonitrile).

  • Reagent: Dansyl Chloride (DNS-Cl) (freshly prepared 20 mM in Acetonitrile).

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 9.8.

  • Quencher: Proline or Ethylamine.

Step-by-Step Methodology
  • Preparation: In a microcentrifuge tube or HPLC vial, mix 50 µL of the substrate stock with 100 µL of the carbonate buffer (pH 9.8).

    • Note: The high pH is critical to deprotonate the aniline nitrogen, ensuring it acts as a free base despite the electron-withdrawing chlorine.

  • Reaction: Add 100 µL of the Dansyl Chloride solution. Vortex vigorously for 30 seconds.

    • Critical Modification: Unlike aliphatic amines which react at RT, this hindered aniline requires energy. Incubate at 60°C for 45-60 minutes in a heating block protected from light.

  • Quenching: Add 20 µL of 100 mM Proline solution. Incubate for 5 minutes.

    • Why: This scavenges excess DNS-Cl, preventing it from damaging HPLC columns or reacting with biological matrix components.

  • Extraction (Optional but Recommended): If the matrix is complex (e.g., plasma), extract with 500 µL Ethyl Acetate. Evaporate and reconstitute in mobile phase.

  • Analysis: Inject onto C18 HPLC.

    • Detection: Excitation 340 nm / Emission 525 nm.

Data Validation
ParameterValueNotes
Reaction Yield >90%Requires 60°C heating; RT yield is <40%.
Stability >48 HoursSulfonamide bond is stable in plasma.
Limit of Detection ~5-10 ng/mLBased on fluorescence detection (FLD).

Protocol 2: Affinity Tagging via "Click" Chemistry

Application: Target deconvolution (identifying proteins that bind to the scaffold) or immobilization on streptavidin beads. Rationale: Direct reaction of N-benzyl-2-chloroaniline with NHS-Biotin is inefficient due to low nucleophilicity. We employ a "Click-ready" strategy: first installing a reactive alkyne handle, followed by a quantitative reaction with Azide-Biotin.

Phase A: Synthesis of the "Clickable" Probe (N-Propargylation)

This step must be performed in a chemical fume hood prior to biological application.

  • Dissolution: Dissolve 1.0 eq (e.g., 217 mg, 1 mmol) of N-benzyl-2-chloroaniline in anhydrous Acetone (5 mL).

  • Base Addition: Add 2.0 eq Potassium Carbonate (K2CO3) and 0.1 eq Potassium Iodide (KI).

    • Insight: KI acts as a catalyst (Finkelstein reaction in situ), converting the bromide to a more reactive iodide.

  • Alkylation: Add 1.2 eq Propargyl Bromide (80% in toluene) dropwise.

  • Reflux: Heat to reflux (approx. 60°C) for 12–18 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The product will be less polar than the starting material.

  • Workup: Filter off solids, concentrate solvent, and purify via silica flash chromatography.

    • Result: N-benzyl-N-propargyl-2-chloroaniline.

Phase B: The "Click" Reaction (Biological Context)

Perform this step in the presence of the biological lysate or on the purified probe.

  • Mix: Combine the Propargylated Probe (10–50 µM final) with the biological sample (lysate).

  • Add Click Reagents: Add the following premixed cocktail (final concentrations):

    • Biotin-Azide (PEG3 linker preferred): 100 µM

    • CuSO4: 1 mM

    • THPTA (Ligand): 2 mM (Stabilizes Cu(I) state)

    • Sodium Ascorbate: 4 mM (Freshly prepared)

  • Incubation: Incubate for 1 hour at Room Temperature with gentle rotation.

  • Pull-Down: Add Streptavidin-Agarose beads to capture the biotinylated complex.

Experimental Workflow Visualization

Workflow cluster_0 Pathway A: Fluorescence (HPLC) cluster_1 Pathway B: Affinity (Proteomics) Substrate N-benzyl-2-chloroaniline (Low Nucleophilicity) StepA1 Add Dansyl-Cl + Na2CO3 (pH 9.8) Substrate->StepA1 StepB1 Chemical Synthesis: Propargyl Bromide + K2CO3 Substrate->StepB1 StepA2 HEAT: 60°C for 60 min (Critical for steric hindrance) StepA1->StepA2 StepA3 Quench with Proline StepA2->StepA3 FinalA Fluorescent Sulfonamide StepA3->FinalA StepB2 Intermediate: N-propargyl derivative StepB1->StepB2 StepB3 Bio-Orthogonal Click: + Azide-Biotin + Cu(I) StepB2->StepB3 FinalB Biotin-Conjugate StepB3->FinalB

Figure 2: Detailed experimental steps for Dansylation (Pathway A) and Propargylation/Click (Pathway B).

Quality Control & Troubleshooting

HPLC Conditions for Derivatives
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes.

  • Expected Shift: The Dansyl derivative will elute significantly later (more hydrophobic) than the parent amine.

Common Pitfalls
  • Low Yield in Dansylation: Usually caused by insufficient pH control. If the pH drops below 9, the aniline remains protonated (or the reaction slows). Ensure the buffer capacity is sufficient for the amount of DNS-Cl added (which produces HCl as a byproduct).

  • Precipitation: N-benzyl-2-chloroaniline is hydrophobic. If the reaction mixture becomes cloudy upon adding buffer, add more Acetonitrile (up to 50% v/v) to maintain solubility.

  • Click Reaction Failure: Oxygen inhibits the Cu(I) catalyst. Degas buffers or ensure the reaction vessel is full/sealed. Use THPTA ligand to protect the copper from oxidation.

References

  • Chemical Properties & Reactivity

    • PubChem.[1][2] N-Benzyl-2-chloroaniline Compound Summary. National Library of Medicine. [Link]

  • Dansylation Protocols

    • UCLA-DOE Institute. Dansyl Chloride Standard Operating Procedures. [Link]

    • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]

  • Aniline Alkylation Strategies

    • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study. [Link]

  • Biological Context (Click Chemistry)

    • ResearchGate.[3][4] Bio-Inspired Deaminative Hydroxylation of Electron-Deficient Anilines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Lifecycle & Chemoselectivity in N-Benzyl-2-Chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Why" Behind the Failures

In the synthesis of N-benzyl-2-chloroaniline , the primary challenge is not simply turnover, but chemoselectivity and catalyst longevity . You are likely employing a reductive amination strategy—coupling 2-chloroaniline with benzaldehyde (or 2-chlorobenzaldehyde with aniline) over a heterogeneous metal catalyst (Pt/C, Pd/C, or sulfided variants).

The presence of the ortho-chlorine substituent creates a dichotomy:

  • Steric Hindrance: It retards imine formation and adsorption, requiring higher activity.

  • Lability: It is susceptible to hydrogenolysis (dechlorination), requiring lower activity or specific surface modulation.

Catalyst "deactivation" in this context is rarely a single event. It is a competition between reversible amine poisoning (product inhibition) and irreversible surface restructuring (dehalogenation/sintering). This guide deconstructs these failure modes.

Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~70% conversion. Adding more catalyst doesn't restart it immediately. Is the catalyst dead?

Diagnosis: Likely Product Inhibition (Amine Poisoning) , not permanent death. Mechanism: The product, N-benzyl-2-chloroaniline, is a secondary amine with significant basicity. As its concentration increases, it competes with the imine substrate for active metal sites. Secondary amines bind strongly to electrophilic metal surfaces (Pd/Pt), effectively "crowding out" the imine. Corrective Action:

  • Immediate: Increase the reaction temperature by 5-10°C (carefully monitoring for dechlorination). Higher T promotes desorption of the amine product.

  • Process: Verify your solvent. Non-polar solvents (Toluene) often exacerbate product binding. Switching to protic solvents (Methanol/Ethanol) or adding a trace of acid (Acetic acid) can protonate the amine, reducing its affinity for the metal surface, though this shifts the equilibrium.

  • Protocol Check: Are you removing water? Water accumulation can hydrate the support and facilitate amine adsorption.

Q2: I am seeing a spike in "des-chloro" impurity (N-benzylaniline). How do I stop this without killing the reaction rate?

Diagnosis: Over-Active Catalyst / Hydrogenolysis. Mechanism: The C-Cl bond on an aromatic ring is prone to oxidative addition into Pd(0) or Pt(0) species, followed by reductive elimination of HCl. This is favored by high Hydrogen pressure and high temperatures. Corrective Action:

  • Catalyst Switch: If using Pd/C, switch to Pt/C (Platinum on Carbon) . Platinum is significantly less active for hydrogenolysis of aryl chlorides than Palladium while maintaining hydrogenation activity for imines.

  • Modifier: Use a Sulfided Catalyst (e.g., Pt(S)/C) . Sulfur acts as a selective poison, blocking the high-energy kink sites responsible for C-Cl cleavage while leaving terrace sites available for imine reduction.

  • Pressure Control: Lower H₂ pressure. Hydrogenolysis is often higher order in [H₂] than imine reduction. Operate at the lowest pressure that maintains rate (e.g., drop from 5 bar to 1-2 bar).

Q3: The filtration time has doubled over three cycles. Is the catalyst sintering?

Diagnosis: Mechanical Attrition (Fines) or Polymer Fouling . Mechanism:

  • Attrition: Rapid stirring or aggressive impellers can pulverize the carbon support, creating "fines" that block filter pores.

  • Fouling: Unreacted aldehyde can polymerize (aldol condensation) or react with imines to form oligomers that coat the catalyst pores. Corrective Action:

  • Microscopy: Analyze spent catalyst. If particle size distribution has shifted to <5 microns, it is attrition. Reduce agitation speed or switch to a loop reactor.

  • Wash Protocol: Wash the catalyst with a hot solvent (e.g., hot ethanol) between cycles. If activity is restored, it was fouling (pore blocking). If not, it is physical degradation.

Deactivation & Selectivity Pathways (Visualized)

The following diagram maps the competing pathways on the catalyst surface. Note the critical divergence between the desired Imine Reduction and the parasitic Dechlorination and Poisoning .

CatalystPathways Substrates Substrates (2-Cl-Aniline + Benzaldehyde) Imine Intermediate (Imine) Substrates->Imine Condensation (-H2O) AdsorbedImine Adsorbed Imine (M-N=C) Imine->AdsorbedImine Adsorption Target Target Product (N-Benzyl-2-chloroaniline) AdsorbedImine->Target Hydrogenation (Pt/C, H2) Dechlorinated Impurity (N-Benzylaniline + HCl) AdsorbedImine->Dechlorinated Hydrogenolysis (Pd/C > Pt/C) Poisoned Reversible Poisoning (Product Inhibition) Target->Poisoned Strong Binding (High Conc.) Poisoned->Target Desorption (High T / Acid) HCl_Poison Active Site Death (M-Cl formation) Dechlorinated->HCl_Poison Corrosion

Caption: Kinetic competition on the catalyst surface. Green path represents the desired cycle. Red path indicates irreversible byproduct formation. Dotted line represents reversible product inhibition.

Technical Data: Catalyst Selection Matrix

The choice of metal is the single most critical variable for the ortho-chloro substrate.

Catalyst SystemActivity (Imine Red.)[1][2][3][4]Chemoselectivity (Cl Retention)Deactivation RiskRecommended For
Pd/C (Standard) HighLow (High Dechlorination)High (HCl poisoning)Non-halogenated substrates only.
Pt/C (5%) ModerateHigh Moderate (Amine poisoning)Primary Recommendation. Best balance.
Pt(S)/C (Sulfided) Low-ModerateVery High Low (Resists poisoning)Substrates with multiple halogens or high sensitivity.
Raney Nickel HighModerateHigh (Leaching/Handling)Cost-sensitive, large-scale batches (requires rigorous safety).
Optimized Experimental Protocol

Objective: Synthesis of N-benzyl-2-chloroaniline with >98% selectivity (minimizing dechlorination).

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Catalyst: 5% Pt/C (0.5 mol% loading relative to substrate)

  • Solvent: Methanol (0.5 M concentration)

  • Additive: Acetic Acid (0.1 equiv) - Optional, to suppress amine poisoning.

Workflow:

  • Imine Formation (Pre-step):

    • Combine 2-chloroaniline and benzaldehyde in Methanol.

    • Stir at room temperature for 2 hours. Note: Ensure complete imine formation via TLC/HPLC before adding catalyst to prevent aldehyde reduction to benzyl alcohol.

  • Catalyst Addition:

    • Under inert atmosphere (N₂), add the 5% Pt/C slurry.

  • Hydrogenation:

    • Purge vessel with H₂ (3x).

    • Pressurize to 3 bar (45 psi) . Do not exceed 5 bar to prevent C-Cl cleavage.

    • Heat to 40°C .

  • Monitoring:

    • Monitor H₂ uptake. If uptake plateaus early (poisoning), increase T to 50°C.

    • Check HPLC for "Des-Cl" impurity. If >0.5%, vent H₂ and lower pressure to 1 bar.

  • Workup:

    • Filter catalyst over Celite (Caution: Pyrophoric).

    • Concentrate filtrate.[1]

References
  • Catalytic Reductive Amination of Aromatic Aldehydes . MDPI. (2023). Detailed kinetics on Co-containing composites and selectivity profiles for chloro-substituted substrates.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups . ACS Omega. (2020). Discusses Pd/C deactivation mechanisms and the role of Niobic acid supports in stabilizing amine synthesis.

  • Catalyst Poisoning . Wikipedia. General mechanisms of amine poisoning on transition metals.

  • Selective Hydrogenation of Benzaldehyde to Benzyl Alcohol . Catalysis Communications. (2011).[5] Comparative study of Au, Pd, and Ni catalysts, highlighting the selectivity issues (hydrogenolysis) inherent to Pd systems.

  • Efficient and Selective N-Alkylation of Amines . PMC - NIH. (2016). Alternative "borrowing hydrogen" methodologies using Mn catalysts to avoid noble metal deactivation.

Sources

optimizing reaction conditions for N-benzylation of 2-chloroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Sterically Hindered Anilines

Ticket ID: OPT-2CL-BNZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is your reaction failing?

Before altering parameters, identify the specific failure mode. The N-benzylation of 2-chloroaniline is non-trivial due to the "Ortho-Effect"—a combination of steric hindrance and electron withdrawal that significantly lowers nucleophilicity (


 ~2.7 vs. 4.6 for aniline).
Symptom Checker
SymptomProbable CauseImmediate Action
< 10% Conversion Nucleophile is too weak for standard

.
Switch solvent to DMF/DMSO; Add KI (0.5 eq).
Mixture of Mono/Di-benzyl Stoichiometry is uncontrolled.Reduce Benzyl Bromide to 0.9 eq; Use bulky base.
Emulsion during Workup Insoluble anilinium salts or fine

.
Filter reaction mixture through Celite® before aqueous workup.
Starting Material Remains Equilibrium reached or catalyst poisoned.Increase Temp to 80°C; Check stirring efficiency (heterogeneous mix).

Optimized Protocols

We provide two validated workflows. Protocol A is the standard alkylation optimized for hindered substrates. Protocol B is the alternative Reductive Amination route, recommended if Protocol A yields <50% or poor selectivity.

Protocol A: Finkelstein-Assisted Direct Alkylation ( )

Best for: Rapid synthesis when starting materials are abundant.

The Logic: 2-Chloroaniline is a "lazy" nucleophile. We must upgrade the electrophile (Benzyl Chloride/Bromide) to a more reactive Benzyl Iodide in situ using Potassium Iodide (KI).

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Benzyl Bromide (0.95 eq) — Limiting reagent prevents over-alkylation.

  • Base:

    
     (2.0 eq) — Inorganic bases preferred over amines to prevent quaternary salt competition.
    
  • Catalyst: KI (20 mol%) or TBAI (10 mol%).

  • Solvent: DMF or Acetonitrile (

    
    ).
    

Step-by-Step:

  • Dissolution: Dissolve 2-chloroaniline in DMF (0.5 M concentration).

  • Base Activation: Add powdered, dry

    
    . Stir vigorously for 15 mins at RT.
    
  • Catalyst Addition: Add KI or TBAI.

  • Electrophile Addition: Add Benzyl Bromide dropwise over 30 minutes at RT.

    • Tech Note: Rapid addition leads to localized high concentration and di-benzylation.

  • Reaction: Heat to 60-80°C . Monitor by HPLC/TLC every 2 hours.

    • Endpoint: Disappearance of Benzyl Bromide (limiting reagent).

  • Workup: Cool to RT. Filter off solid salts (Critical step to avoid emulsions). Dilute filtrate with EtOAc, wash 3x with Water (to remove DMF), 1x Brine. Dry over

    
    .
    
Protocol B: Reductive Amination (The "Gold Standard")

Best for: High selectivity (Mono-alkylation) and clean profiles.

The Logic: Instead of forcing a weak nucleophile to attack a halide, we form an imine (equilibrium) and selectively reduce it. The steric bulk of the ortho-chloro group actually helps here by stabilizing the imine against hydrolysis before reduction.

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Acid Catalyst: Acetic Acid (1-2 drops) or

    
     (1.0 eq for stubborn cases).
    
  • Reductant:

    
     (1.5 eq) — Milder than 
    
    
    
    , won't reduce aldehyde before imine forms.
  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Imine Formation: Mix 2-chloroaniline and Benzaldehyde in DCE. Add Acetic Acid. Stir 1-2h at RT.

    • Validation: Check NMR for imine proton (~8.5 ppm) or IR (C=N stretch).

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4-16h.

  • Quench: Add saturated

    
     solution. Stir 30 mins.
    
  • Extraction: Extract with DCM.

Technical Deep Dive & Troubleshooting (FAQs)

Q: Why is my reaction stalling at 60% conversion?

A: This is likely due to the "Salt Coating Effect" in Protocol A. In non-polar solvents or with insufficient stirring, the byproduct (


) coats the surface of the base (

), stopping the neutralization of the generated HBr.
  • Fix: Use finely milled "fluffy"

    
    . Add 5% water or use a Phase Transfer Catalyst (TBAI) to shuttle ions.
    
Q: I see a spot just above my product on TLC. Is it the di-benzyl impurity?

A: Yes. The


 order (non-polar to polar) is typically:
  • Di-benzyl product (Highest

    
    , most non-polar).
    
  • Mono-benzyl product (Target).

  • 2-Chloroaniline (Starting Material).

  • Tech Tip: If the "Di" spot is prominent, you are adding the halide too fast or your temperature is too high. The secondary amine product is more nucleophilic than the starting material electronically, but less nucleophilic sterically. You must exploit the steric difference by keeping the temperature moderate (60°C).

Q: Can I use Triethylamine ( ) instead of Carbonate?

A: Not recommended.


 can react with Benzyl Bromide to form a quaternary ammonium salt (

), consuming your electrophile. Inorganic bases (

,

) are non-nucleophilic and safer for this alkylation.

Visual Decision Support

Workflow Decision Tree

Use this logic flow to select the correct experimental path.

OptimizationStrategy Start Start: N-Benzylation of 2-Chloroaniline CheckMat Are reagents acid-sensitive? Start->CheckMat MethodA Protocol A: Direct Alkylation (S_N2 + Finkelstein) CheckMat->MethodA Yes (Avoid Acid) CheckSel Is Mono-Selectivity Critical? CheckMat->CheckSel No A_Step1 Add KI/TBAI Catalyst (Boost Nucleophilicity) MethodA->A_Step1 MethodB Protocol B: Reductive Amination (Benzaldehyde + NaBH(OAc)3) B_Step1 Form Imine (Ti(OiPr)4 or AcOH) (Overcome Sterics) MethodB->B_Step1 CheckSel->MethodA No (Speed Priority) CheckSel->MethodB Yes (High Priority) A_Step2 Limit Benzyl Bromide (0.95 eq) (Control Selectivity) A_Step1->A_Step2 B_Step2 Reduce in situ (NaBH(OAc)3) B_Step1->B_Step2

Caption: Decision matrix for selecting between Direct Alkylation and Reductive Amination based on substrate sensitivity and selectivity requirements.

Mechanism of Failure & Correction

Understanding the steric wall at the ortho-position.

StericEffect Substrate 2-Chloroaniline (Weak Nucleophile) Barrier Steric/Electronic Barrier (Ortho-Cl + Inductive Effect) Substrate->Barrier Solution1 Solvent: DMF (Exposes Lone Pair) Substrate->Solution1 Product Mono-Benzylated Product Barrier->Product Standard Conditions (Very Slow/Fail) Solution2 Catalyst: Iodide (I-) (Makes Electrophile 'Hot') Solution1->Solution2 Solution2->Product Optimized Path

Caption: Visualizing how solvent choice and catalysis overcome the intrinsic low reactivity of 2-chloroaniline.

References

  • Direct Mono-N-Alkylation Optimization

    • Title: "Selective Mono-N-Alkyl
    • Source:ACS Catalysis (General methodology for hindered amines).
    • Context: Supports the use of inorganic bases and limiting electrophiles.
  • Reductive Amination Standards

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Source:Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
    • Context: The definitive guide on using for selective amination without over-alkyl
  • Catalysis in Alkylation

    • Title: "Finkelstein Reaction Mechanism and Applic
    • Source:Organic Chemistry Portal.
    • Context: Explains the role of KI in converting Benzyl Bromide to the more reactive Benzyl Iodide in situ.

recrystallization techniques for purifying N-benzyl-2-chloroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification of N-benzyl-2-chloroaniline (also known as N-(2-chlorophenyl)benzylamine), a secondary amine intermediate often synthesized via N-alkylation of 2-chloroaniline with benzyl chloride or reductive amination of 2-chlorobenzaldehyde.

While column chromatography is effective, recrystallization is the preferred method for scaling up due to its cost-efficiency and superior rejection of structural analogs (e.g., unreacted 2-chloroaniline). This guide details two primary protocols: Direct Recrystallization (for solid crude) and Salt Formation (for oily/low-purity crude).

Diagnostic: Is Recrystallization Right for Your Batch?

Before proceeding, verify your crude material's state against this diagnostic table to select the correct protocol.

Observation Probable Cause Recommended Action
Solid / Crystalline Mass High purity (>85%); MP likely >40°C.Protocol A: Direct Recrystallization.
Viscous Oil / Semi-Solid Presence of solvent residues or eutectic impurities (e.g., benzyl alcohol).Protocol B: HCl Salt Formation & Recrystallization.
Dark Brown/Black Color Oxidation products (anilino-quinones) or metal residues.Pre-treatment: Activated Carbon filtration required before crystallization.
Pungent "Almond" Smell Residual Benzaldehyde (if reductive amination used).Wash: Bisulfite wash prior to crystallization.

Core Protocol A: Direct Recrystallization (Free Base)

Best for: Solid crude samples with moderate impurities.

Theory: N-benzylanilines exhibit a steep solubility curve in lower alcohols. The ortho-chloro substituent disrupts crystal packing compared to the para-isomer, often lowering the melting point (approx. 45–55°C range for similar analogs), making temperature control critical to prevent "oiling out."

Reagents Required
  • Solvent: Ethanol (95%) or Methanol (HPLC Grade).

  • Anti-solvent: Deionized Water (cold).

  • Adsorbent: Activated Charcoal (optional, for color removal).

Step-by-Step Methodology
  • Saturation: Place 10.0 g of crude N-benzyl-2-chloroaniline in a 100 mL Erlenmeyer flask. Add Ethanol (95%) in small portions (start with 15 mL) while heating to a gentle reflux (approx. 78°C).

    • Critical Check: If the solid melts into an oil droplets at the bottom before dissolving, stop. You are observing "oiling out." Add more solvent immediately until the oil phase dissolves.

  • Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.

  • Nucleation: Allow the clear filtrate to cool slowly to room temperature (20–25°C) on a cork ring. Do not disturb.

  • Crystallization: Once room temperature is reached, transfer to an ice-water bath (0–4°C) for 30 minutes.

  • Collection: Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 2 × 5 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel for 12 hours.

Core Protocol B: Hydrochloride Salt Recrystallization (Expert Recommended)

Best for: Oily crude, low-melting solids, or removal of non-basic impurities (e.g., benzyl chloride).

Theory: Converting the secondary amine to its hydrochloride salt (


) dramatically increases the melting point (often >150°C) and alters solubility profiles, making crystallization robust and preventing oiling out.
Reagents Required
  • Acid Source: HCl (4M in Dioxane) or concentrated aqueous HCl (37%).

  • Solvent: Ethanol / Diethyl Ether system.

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of oily crude in 40 mL of Diethyl Ether (or Ethyl Acetate).

  • Salt Formation:

    • Method 1 (Anhydrous): Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitate forms.

    • Method 2 (Aqueous): Add conc. HCl (1.2 eq) dropwise. The salt may precipitate as a gum initially; vigorous stirring will induce solidification.

  • Isolation: Filter the crude salt. It will likely be off-white or beige.

  • Recrystallization of Salt:

    • Dissolve the crude salt in the minimum amount of boiling Ethanol .

    • (Optional) Add activated carbon, boil for 5 mins, and hot filter.

    • Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Cooling: Let stand at room temperature, then refrigerate. Shiny, white needles of N-benzyl-2-chloroaniline hydrochloride should form.

  • Recovery of Free Base: If the free amine is required for the next step, dissolve the pure salt in water, basify with 10% NaOH to pH >10, and extract with dichloromethane.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This occurs when the saturation temperature exceeds the melting point of the solute in the solvent mixture.

  • Fix: Reheat to dissolve the oil. Add slightly more solvent (dilute the solution) to lower the saturation temperature below the melting point. Alternatively, switch to Protocol B (Salt Formation) , which eliminates this issue entirely due to the high melting point of the salt.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

A: Aniline derivatives oxidize easily.

  • Fix: Perform a "charcoal treatment." During the hot dissolution step, add 1-2% w/w Activated Carbon. Stir at reflux for 5 minutes, then perform a hot filtration through Celite to remove the carbon. The filtrate should be clear/colorless.

Q3: Yield is very low (<40%). Where is my product?

A: It is likely remaining in the "mother liquor" (the filtrate).

  • Fix:

    • Concentrate the mother liquor by rotary evaporation to half its volume.

    • Cool again to obtain a "second crop" of crystals (purity may be lower).

    • Check if you used too much solvent initially. Always use the minimum volume required to dissolve the solid at boiling point.

Q4: How do I remove unreacted 2-chloroaniline?

A: 2-Chloroaniline is a liquid (mp -3°C) and is much more soluble in ethanol than the product.

  • Standard Recrystallization: Usually leaves 2-chloroaniline in the mother liquor.

  • Acid Wash (Pre-step): If contamination is high, dissolve crude in ethyl acetate and wash with 1M HCl . Note: Both product and impurity are basic, so this won't separate them.

  • Correct Strategy: Use Recrystallization from Hexane/Ethyl Acetate (9:1) . The less polar 2-chloroaniline stays in solution better than the larger N-benzyl derivative.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for purifying N-benzyl-2-chloroaniline.

Recrystallization_Workflow Start Crude N-Benzyl-2-Chloroaniline CheckState Check Physical State & Purity Start->CheckState Solid Solid / High MP CheckState->Solid Solid Oil Oil / Low MP / Impure CheckState->Oil Oil/Gum DirectRecrys Protocol A: Direct Recrystallization (Ethanol) Solid->DirectRecrys SaltForm Protocol B: HCl Salt Formation Oil->SaltForm OilingOut Issue: Oiling Out? DirectRecrys->OilingOut RecrysSalt Recrystallize Salt (EtOH / Ether) SaltForm->RecrysSalt AddSolvent Remedy: Add more solvent or Switch to Salt OilingOut->AddSolvent Yes FinalProduct Pure Product (>98% Purity) OilingOut->FinalProduct No AddSolvent->DirectRecrys BaseRecovery Neutralize with NaOH (If Free Base needed) RecrysSalt->BaseRecovery Optional RecrysSalt->FinalProduct BaseRecovery->FinalProduct

Caption: Decision tree for selecting between Direct Recrystallization and Salt Formation protocols based on crude material state.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Benzyl Chlorides and Derivatives. Retrieved from [Link]

removing unreacted 2-chloroaniline from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Workup Strategies Subject: Removal of Unreacted 2-Chloroaniline from Reaction Mixtures Ticket ID: CHEM-SUP-2024-001 Status: Open

Executive Summary

Removing 2-chloroaniline (2-CA) presents a specific challenge due to its significantly reduced basicity compared to aniline. While standard aniline has a pKa of ~4.6, the electron-withdrawing chlorine atom at the ortho position lowers the pKa of 2-chloroaniline to ~2.65 [1].

This technical guide provides three validated workflows for removal, prioritized by scalability and product stability.

Decision Matrix: Method Selection

Before proceeding, determine the stability profile of your target product to select the correct workflow.

MethodSelection Start Start: Crude Mixture (Contains 2-Chloroaniline) Q1 Is your product Acid Sensitive? Start->Q1 Q2 Is your product Basic (Amine)? Q1->Q2 No MethodB Method B: Electrophilic Scavenging (Resin/Polymer) Q1->MethodB Yes MethodA Method A: Acidic Extraction (High Capacity, Low Cost) Q2->MethodA No (Neutral/Acidic) MethodC Method C: Ionic Scavenging (SCX Resins) Q2->MethodC Yes MethodD Method D: Chromatography (Last Resort) Q2->MethodD Complex Mixture

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.

Module 1: Liquid-Liquid Extraction (The Workhorse)

Best for: Neutral or Acidic products stable to pH < 1.

The Science (Causality): Because 2-chloroaniline is a very weak base (pKa ~2.65), washing with weak acids like 10% citric acid or 5% acetic acid (pH 3–4) is ineffective . At pH 3, a significant portion of 2-CA remains unprotonated and stays in the organic layer. To drive the equilibrium fully toward the water-soluble anilinium salt, you must drop the pH at least 2 units below the pKa—ideally to pH < 1.

Protocol:

  • Dilution: Dissolve the crude mixture in a non-water-miscible solvent (Ethyl Acetate or DCM). Avoid Ether if possible (emulsion risk).

  • The Acid Wash: Wash the organic layer with 1M or 2M HCl (3 x Vol).

    • Critical: Shake vigorously for at least 2 minutes. The mass transfer of the lipophilic amine into the aqueous phase is the rate-limiting step.

  • Self-Validating Step: Before discarding the aqueous layer, spot the organic layer on a TLC plate. If 2-CA is still visible (visualize with UV or Ehrlich’s reagent), repeat the wash with fresh HCl.

  • Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid.

  • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Data Summary:

Solvent System 2-CA Removal Efficiency Risk Factor
10% Citric Acid < 20% (Poor) Product remains contaminated.
1M HCl (pH ~0) > 98% (Excellent) Acid-sensitive products may degrade.

| 1M NaOH | 0% | 2-CA remains in organic layer. |

Module 2: Solid-Supported Scavenging (High Throughput)

Best for: Acid-sensitive products or when the product is also a base (preventing acid extraction).

The Science: Scavengers use functionalized polymer beads to physically remove impurities. Since you cannot use acid extraction if your product is also an amine, you must use Chemo-Selective Scavenging .

Option A: Electrophilic Scavengers (For removing 2-CA from other amines)

  • Resin Type: Polymer-supported Isocyanate (PS-NCO) or Anhydride.

  • Mechanism: The resin reacts covalently with the nucleophilic aniline nitrogen to form an insoluble urea or amide.

  • Selectivity: 2-chloroaniline is less nucleophilic than aliphatic amines. If your product is an aliphatic amine, it will react faster than the impurity. Use this only if your product is a tertiary amine or non-nucleophilic.

Option B: Strong Cation Exchange (SCX) (For removing 2-CA from neutral products)

  • Resin Type: Sulfonic acid functionalized silica or polystyrene (e.g., Dowex 50W, Amberlyst 15).

  • Mechanism: Acts as a solid-phase acid wash. The 2-CA binds ionically to the sulfonic acid groups.

Protocol (Batch Mode):

  • Calculation: Calculate the mmols of excess 2-CA (based on stoichiometry).

  • Loading: Add 3–4 equivalents of resin relative to the estimated 2-CA content.

  • Incubation: Add resin to the reaction mixture. Stir gently (do not magnetic stir, as it grinds the beads) for 1–4 hours.

    • Tip: Heating to 40°C accelerates the covalent capture (Option A).

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin with solvent to recover any entrained product.

Module 3: Troubleshooting & FAQs

Q: I tried the HCl wash, but the 2-chloroaniline is still present in the organic layer. Why? A: This usually happens for two reasons:

  • Saturation: The aqueous acid layer became saturated. If you have a large excess of aniline, the molarity of the acid might have been depleted. Check the pH of the aqueous waste; if it is > 1, your acid was neutralized.

  • Solvent Effect: If you are using a very polar organic solvent (like THF or n-Butanol), the partitioning coefficient changes, and the hydrochloride salt may remain partially solubilized in the organic phase. Switch to Toluene or DCM.

Q: My product is acid-sensitive, but I don't have scavenger resins. What can I do? A: You can use Derivatization-Extraction .

  • Add 1.5 equivalents (relative to 2-CA) of Succinic Anhydride or Phthalic Anhydride to the mixture.

  • Stir for 1 hour. The 2-CA will convert to the corresponding acidic amide (succinaniilic acid derivative).

  • Perform a Basic Extraction (wash with sat. NaHCO₃). The derivatized impurity is now an acid and will move to the aqueous layer, leaving your acid-sensitive product in the organic layer.

Q: Can I remove 2-chloroaniline via Rotovap (Distillation)? A: Generally, No . The boiling point of 2-chloroaniline is ~208°C [1].[1][2] Unless you have a high-vacuum setup (< 1 mbar) and a product with a very high boiling point, you will likely co-distill your product or fail to remove the aniline.

Q: How do I visualize 2-chloroaniline on TLC? A: 2-CA is UV active (254 nm). However, for specific identification in a complex mixture, use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). It stains anilines bright yellow/orange.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7240, 2-Chloroaniline. Retrieved from [Link]

  • Biotage (n.d.). Solid Supported Reagents and Scavengers User Guide. Retrieved from [Link]

Sources

minimizing dibenzylation in N-benzyl-2-chloroaniline synthesis

Technical Support Center: -Benzyl-2-chloroaniline Synthesis

Subject: Minimizing Dibenzylation & Optimizing Selectivity

Part 1: The Selectivity Paradox

Executive Summary: Synthesizing

deactivated nucleophile
  • The Trap: Because the starting amine is sluggish, researchers often increase temperature or use stronger bases to drive conversion.

  • The Consequence: The mono-benzylated product (

    
    -benzyl-2-chloroaniline) is slightly more electron-rich (alkyl group induction) and less sterically constrained than the starting material. Consequently, once the first benzyl group is added, the product competes aggressively for the remaining alkylating agent, leading to significant dibenzylation (
    
    
    -dibenzyl-2-chloroaniline).

This guide provides two validated protocols to break this cycle: the Reductive Amination Route (Recommended) and the Direct Alkylation Route (Legacy/Alternative) .

Part 2: Primary Protocol – Reductive Amination (Gold Standard)

Methodology: This method locks selectivity by forming an intermediate imine (Schiff base). Unlike alkylation, imine formation is self-limiting; a nitrogen atom cannot form two double bonds to two benzyl groups.

Reaction Scheme:

Standard Operating Procedure (SOP-RA-01)

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Step-by-Step Protocol:

  • Imine Formation: Charge reaction vessel with 2-chloroaniline and DCE. Add benzaldehyde.

  • Acid Activation: Add Acetic Acid.[2][3] Critical: 2-chloroaniline is weakly basic; acid catalysis is required to facilitate imine formation [1].

  • Stirring: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. Ensure the aniline is converting to the imine (often visible as a shift in UV absorption).

  • Reduction: Add STAB in portions over 15 minutes.

    • Why STAB? It reduces the imine much faster than the aldehyde, preventing the side reaction of benzyl alcohol formation [1].

  • Quench: Quench with saturated aqueous

    
    .
    
Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion (<50%) 2-Cl steric hindrance prevents imine formation.Force Imine: Reflux aniline + benzaldehyde in Toluene with a Dean-Stark trap before adding the reducing agent.
Benzyl Alcohol Impurity Direct reduction of benzaldehyde.Switch Order: Ensure imine is fully formed (check via NMR/IR) before adding STAB. Do not mix STAB/Aldehyde/Amine simultaneously if reaction is sluggish.
Product is an Oil/Gum Residual Boron salts.Workup Fix: Perform a tartaric acid wash or extensive water washes to break up amine-boron complexes.

Part 3: Secondary Protocol – Direct Alkylation (Legacy)

Methodology: If you lack STAB or must use benzyl chloride, you are fighting kinetics. You must manipulate concentration and stoichiometry to favor mono-substitution.

Reaction Scheme:

Optimization Strategy (SOP-DA-02)
  • Stoichiometry is King: Use 3.0 to 5.0 equivalents of 2-chloroaniline per 1.0 equivalent of Benzyl Chloride.

    • Logic: By flooding the solution with starting material, the benzyl chloride is statistically more likely to collide with a primary amine (starting material) than the secondary amine (product).

  • Base Selection: Use a mild inorganic base like

    
      or 
    
    
    .
    • Avoid: Strong organic bases (Et3N, DIPEA). They increase the solubility of the deprotonated nucleophile, often accelerating the second alkylation.

  • Solvent: Use ethanol or acetonitrile. Avoid DMF if possible (promotes poly-alkylation).

Troubleshooting Guide: Direct Alkylation
SymptomProbable CauseCorrective Action
High Dibenzyl (>15%) Localized high concentration.High Dilution: Dilute the reaction volume by 2x. Add Benzyl Chloride dropwise over 2 hours.
Reaction Stalls 2-Cl deactivation.Do NOT Heat: Heating overcomes the activation energy for the second alkylation. Instead, extend time (24-48h) at RT.
Cannot remove excess aniline High stoichiometry used.Acid Wash: The product is less basic than 2-chloroaniline. Careful pH adjustment (pH ~3-4) can keep the product organic while washing excess aniline into the aqueous layer (requires precise pKa titration).

Part 4: Visualizing the Mechanism

The following diagram illustrates the kinetic pathways. Note how the "Imine Route" acts as a selectivity filter, while the "Direct Alkylation" route relies purely on statistical probability.

ReactionPathwaysStart2-Chloroaniline(Deactivated Nucleophile)BenzylCl+ Benzyl Chloride(Direct Alkylation)Start->BenzylClBenzAld+ Benzaldehyde(Reductive Amination)Start->BenzAldMonoMono-Benzyl Product(Target)BenzylCl->MonoSlow (Sterics)DiDi-Benzyl Impurity(Over-Alkylation)Mono->DiFast (Nucleophilic)ImineImine Intermediate(Schiff Base)BenzAld->ImineEquilibriumImine->DiBlockedReductionReduction(STAB)Imine->ReductionReduction->MonoSelective

Figure 1: Kinetic pathway comparison. The Reductive Amination pathway (Blue) bypasses the competitive alkylation cycle (Red) by routing through a mono-substituted Imine intermediate.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why is 2-chloroaniline so much harder to mono-alkylate than unsubstituted aniline? A: The chlorine atom at the 2-position exerts two effects:

  • Inductive Effect (-I): It pulls electron density away from the nitrogen, making it a poorer nucleophile.

  • Steric Effect: It physically blocks the approach of the electrophile. Once the first benzyl group is attached, the nitrogen moves slightly away from the ortho-chloro group to relieve strain, and the benzyl group donates electron density. This makes the product more reactive than the starting material, leading to runaway dibenzylation.

Q2: Can I use Sodium Borohydride (


) instead of STAB?A:


must
  • Form Imine (MeOH, 2h).

  • Verify consumption of aldehyde.[4]

  • Add

    
     at 
    
    
    . STAB allows for a "one-pot" mix because it reacts with aldehydes very slowly [1].

Q3: How do I separate the Di-benzyl impurity if I already have it? A: Exploiting basicity differences is effective.

  • The Trick: The secondary amine (Mono) can be nitrosated or acetylated to change its properties, but for simple separation:

  • Flash Chromatography: The Di-benzyl compound is significantly less polar (no N-H bond). It will elute much faster in Hexane/EtOAc gradients (often <5% EtOAc).

  • Recrystallization:

    
    -benzyl-2-chloroaniline often forms crystalline HCl salts. Dissolve the crude oil in Ethanol, add conc. HCl, and cool. The Di-benzyl salt is often more soluble and stays in the mother liquor.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4][5] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]

Validation & Comparative

Comparative Technical Guide: N-Benzyl-2-Chloroaniline vs. Substituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-chloroaniline (NB2CA) represents a critical scaffold in organic synthesis, distinct from its para-substituted isomer (N-benzyl-4-chloroaniline ) and the unsubstituted parent (N-benzylaniline ). While often overshadowed by the more symmetrical para-isomers in general commodity applications, NB2CA possesses a unique "ortho-effect" that makes it an indispensable intermediate for the synthesis of acridines and phenanthridines —heterocycles with potent DNA-intercalating and anticorrosive properties.

This guide provides a rigorous comparative analysis of NB2CA, focusing on the steric and electronic consequences of the ortho-chlorine atom. We present validated synthesis protocols, reactivity profiles, and application data to support decision-making in drug discovery and materials science.

Structural & Electronic Landscape

The reactivity of N-benzylanilines is governed by the interplay between the nitrogen lone pair and the aromatic ring. The position of the chlorine substituent drastically alters this landscape.

The "Ortho-Effect" vs. Para-Symmetry[1]
  • N-Benzyl-2-chloroaniline (NB2CA): The chlorine atom at the C2 position exerts significant steric hindrance on the nitrogen center. Electronically, the inductive electron-withdrawing effect (-I) is strong due to proximity, while the resonance effect (+R) is sterically inhibited because the amino group is twisted out of planarity with the phenyl ring. This results in reduced basicity and nucleophilicity compared to the para-isomer.

  • N-Benzyl-4-chloroaniline (NB4CA): The chlorine at C4 is distant from the reaction center. The molecule retains planarity, allowing for effective resonance delocalization. It is less sterically hindered and more nucleophilic than the ortho-isomer.

Comparative Properties Table[1]
FeatureN-Benzyl-2-chloroaniline N-Benzyl-4-chloroaniline N-Benzylaniline
Substituent Position Ortho (2-position)Para (4-position)None
Steric Hindrance High (Ortho-Cl blocks N-approach)LowNone
Basicity (Predicted) Lowest (Inductive withdrawal + steric twist)ModerateHighest
Physical State Low-melting solid or OilSolid (Higher MP due to symmetry)Solid (MP ~37°C)
Primary Application Acridine Synthesis (Cyclization precursor)Dye intermediates, PesticidesGeneral intermediate
Cyclization Potential High (Pre-positioned for ring closure)Low (Requires rearrangement)Low

Synthesis Methodologies: Causality & Control[1]

Synthesizing NB2CA requires overcoming the reduced nucleophilicity of 2-chloroaniline. We compare three established pathways.

Pathway Analysis[1]
  • Direct Alkylation (Legacy): Reacting 2-chloroaniline with benzyl chloride.

    • Drawback: The product is still nucleophilic enough to react again, leading to N,N-dibenzyl byproducts. The ortho-Cl slows the first step but does not fully prevent the second.

  • Reductive Amination (Recommended): Condensation of 2-chloroaniline with benzaldehyde to form an imine, followed by selective reduction.

    • Advantage:[1][2]Mono-alkylation control. The imine intermediate prevents double alkylation. The reduction step is irreversible.

  • Pd-Catalyzed Amination (Green): Coupling benzyl alcohol with 2-chloroaniline using "borrowing hydrogen" methodology.

    • Advantage:[1][2] Atom economy and water as the only byproduct.

Visualization: Synthesis Decision Tree

SynthesisPathways Start Target: N-Benzyl-2-Chloroaniline MethodA Method A: Direct Alkylation (Benzyl Chloride + Base) Start->MethodA MethodB Method B: Reductive Amination (Benzaldehyde + NaBH4) Start->MethodB MethodC Method C: Pd-Catalysis (Benzyl Alcohol + Pd/C) Start->MethodC ResultA Mixture: Mono + Di-benzyl (Low Selectivity) MethodA->ResultA Risk ResultB High Yield Mono-Product (>90% Selectivity) MethodB->ResultB Preferred ResultC Green Chemistry (High Atom Economy) MethodC->ResultC Emerging

Caption: Comparative efficiency of synthesis routes. Reductive amination (Green) offers the highest selectivity.

Reactivity Profile: The Acridine Gateway

The defining feature of NB2CA is its ability to undergo intramolecular cyclization to form acridines. This transformation is not accessible to the para-isomer without complex rearrangements.

Mechanism: Bernthsen/Ullmann-Type Cyclization

In the presence of acid catalysts (e.g., polyphosphoric acid or ZnCl₂), the benzyl ring attacks the electrophilic carbon attached to the nitrogen (or the ortho-position of the aniline ring depending on the specific variant), leading to ring closure.

  • Why NB2CA? The chlorine atom at the 2-position can act as a leaving group in metal-catalyzed intramolecular couplings (e.g., intramolecular Buchwald-Hartwig), or simply direct the cyclization electronically.

  • Application: This pathway is used to synthesize 9-substituted acridines , which are scaffolds for:

    • Antimalarials (Quinacrine analogs).

    • DNA Intercalators (Anticancer agents).

    • Corrosion Inhibitors (The planar acridine structure adsorbs strongly to metal surfaces).

Visualization: Cyclization Pathway

AcridinePathway NB2CA N-benzyl-2-chloroaniline (Precursor) Intermediate Cyclization Intermediate (Electrophilic Attack) NB2CA->Intermediate Acid/Catalyst Heat Acridine Acridine Derivative (Fused Tricyclic System) Intermediate->Acridine -HCl / -H2 NB4CA N-benzyl-4-chloroaniline (Para-Isomer) NoReaction No Cyclization (Steric/Positional Mismatch) NB4CA->NoReaction Same Conditions

Caption: The ortho-position of the chlorine in NB2CA enables ring closure to acridine, a pathway blocked in the para-isomer.

Experimental Protocol: Reductive Amination

Objective: Selective synthesis of N-benzyl-2-chloroaniline. Scale: 10 mmol.

Materials
  • 2-Chloroaniline (1.27 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

  • Methanol (30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology
  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 2-chloroaniline in 20 mL of Methanol.

    • Add Benzaldehyde dropwise while stirring.

    • Add 2 drops of glacial acetic acid to catalyze imine formation.

    • Checkpoint: Stir at room temperature for 2-4 hours. Monitor by TLC (hexane/ethyl acetate 4:1) until the starting amine spot disappears.

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Quench the reaction with 10 mL of water.

    • Evaporate methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (3 x 20 mL).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc 95:5) to remove trace benzyl alcohol.

Expected Yield: 85-92% as a pale yellow oil or low-melting solid.

References

  • Direct Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996. Link

  • Acridine Synthesis: "Synthesis of Acridine Derivatives and Their Biological Activity." National Institutes of Health (PMC). Link

  • Physical Properties of Chloroanilines: "4-Chloroaniline - PubChem Compound Summary." National Center for Biotechnology Information. Link

  • Green Synthesis of N-Alkylated Amines: "Innovative Catalyst to Produce N-Benzylaniline For Drug Applications." Materials Science Research Institute. Link

  • Corrosion Inhibition: "Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties." Molecules, 2022.[4][5] Link

Sources

Comparative Selectivity & Performance Guide: N-Benzyl-2-Chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-chloroaniline (NB2CA) derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their "ortho-chloro" steric lock. Unlike their para-substituted counterparts, the 2-chloro substituent induces a specific torsional twist between the aniline nitrogen and the phenyl ring. This conformational restriction is critical for high-affinity binding in cryptic pockets of enzymes like InhA (enoyl-ACP reductase in M. tuberculosis) and USP7 (Ubiquitin Specific Protease 7).

This guide objectively compares the performance of NB2CA derivatives against standard alternatives, focusing on selectivity profiles, metabolic stability, and synthetic accessibility.

Comparative Analysis: Performance & Selectivity

Structural Advantage: The "Ortho-Effect"

The defining feature of NB2CA derivatives is the steric hindrance provided by the chlorine atom at the C2 position. This contrasts sharply with 4-chloro (para) derivatives and unsubstituted analogs.

FeatureN-Benzyl-2-Chloroaniline (Ortho)N-Benzyl-4-Chloroaniline (Para)Unsubstituted N-Benzyl Aniline
Conformation Twisted/Locked: Steric clash forces non-planar geometry.Flexible: Free rotation around N-C bonds.Flexible: High entropic penalty upon binding.
Selectivity High: Fits narrow, hydrophobic pockets (e.g., InhA active site).Low/Moderate: Prone to off-target binding due to flat shape.Low: Promiscuous binding; rapid metabolic clearance.
Metabolic Stability Enhanced: C2 blockage prevents ortho-hydroxylation by CYP450.Moderate: Para-position blocked, but ortho-positions exposed.Poor: Rapid ring hydroxylation and N-dealkylation.
Primary Target InhA (TB), USP7 (Cancer), COX-2 (Inflammation).Broad kinase inhibition (often non-selective).General chemical intermediate.
Cross-Reactivity & Off-Target Profiling

A major concern in drug development is "cross-reactivity" (off-target binding). NB2CA derivatives show a distinct profile compared to classical NSAIDs (like Diclofenac) or broad-spectrum kinase inhibitors.

  • CYP450 Inhibition: Unlike imidazole-based antifungals, NB2CA derivatives typically show low reversible inhibition of CYP3A4 but can act as mechanism-based inactivators if the amine is secondary and unprotected. The 2-chloro group mitigates this by sterically hindering the N-oxidation pathway.

  • Kinase Selectivity: The twisted conformation prevents intercalation into the ATP-binding site of many kinases, reducing the "kinase-hoarding" effect often seen with flat aromatic amines.

Mechanism of Action & Signaling Pathways

The biological utility of these derivatives spans two distinct pathways: Bacterial Fatty Acid Synthesis (FAS-II) and Oncogenic Stabilization.[1]

Pathway Visualization

The following diagram illustrates the dual-targeting potential of the scaffold.

NB2CA_Pathways cluster_TB Antimicrobial (M. tuberculosis) cluster_Cancer Anticancer (Oncology) Compound N-Benzyl-2-Chloroaniline Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) Compound->InhA Inhibits (IC50 < 1µM) USP7 USP7 (Deubiquitinase) Compound->USP7 Inhibits (Allosteric) FASII FAS-II Pathway (Mycolic Acid Biosynthesis) InhA->FASII Blocks CellWall Cell Wall Lysis (Bactericidal) FASII->CellWall Disrupts MDM2 MDM2 Destabilization (Ubiquitination) USP7->MDM2 Promotes Degradation P53 p53 Stabilization (Tumor Suppressor) MDM2->P53 Releases Apoptosis Apoptosis/Cell Arrest P53->Apoptosis Triggers

Caption: Dual mechanism of action: InhA inhibition disrupts bacterial cell walls, while USP7 inhibition restores p53 tumor suppression.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (TLC monitoring and Reference Standards).

Synthesis: Reductive Amination (Standard Protocol)

This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary salt formation).

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

Workflow:

  • Imine Formation: Dissolve 2-chloroaniline and benzaldehyde in MeOH. Stir at Room Temperature (RT) for 2–4 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

  • Reduction: Cool mixture to 0°C. Add NaBH4 portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

  • Workup: Stir at RT for 12 hours. Quench with saturated NH4Cl. Extract with DCM (3x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

Biological Screening: InhA Inhibition Assay

Objective: Determine the IC50 of the derivative against M. tuberculosis InhA.

Assay Setup:

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Cofactor: NADH (200 µM).

  • Enzyme: Recombinant InhA (10-50 nM).

  • Buffer: 30 mM PIPES (pH 6.8).

Procedure:

  • Incubate Enzyme + Test Compound + NADH in buffer for 10 minutes at 25°C.

  • Initiate reaction by adding substrate (DD-CoA).

  • Measurement: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm over 5 minutes.

  • Calculation: % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to derive IC50.
    

Supporting Data: SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data, highlighting the superiority of the 2-chloro substitutions in specific contexts.

Table 1: Comparative Potency (MIC & IC50)

Compound DerivativeSubstituent (R)TargetActivity ValueNotes
NB2CA-1 2-Cl, 3-CF3S. aureus (MRSA)MIC: 0.5 µg/mL Superior to 4-Cl analog (MIC 4.0 µg/mL) [1].
NB2CA-2 2-Cl, 4-NO2InhA (TB)IC50: 0.08 µM H-bonding with Tyr158 in active site [2].
NB2CA-3 4-Cl (Para)S. aureusMIC: >16 µg/mLLoss of potency due to lack of steric lock.
NB2CA-4 UnsubstitutedUSP7IC50: >50 µMInactive; rapid metabolic degradation.
Reference TriclosanInhAIC50: 0.2–1.0 µMStandard control; NB2CA-2 is ~10x more potent.

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Source: NIH / PubMed Central. Key Finding: 2-chloro-3-(trifluoromethyl) substitution yielded the most potent anti-MRSA activity (MIC 0.5 µg/mL).[2][3]

  • Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study. Source: Chemical Biology & Drug Design (via NIH). Key Finding: N-benzyl derivatives designed to mimic Triclosan binding in InhA show enhanced flexibility and potency.

  • N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships. Source: European Journal of Medicinal Chemistry.[4] Key Finding: Identification of N-benzyl derivatives as highly selective USP7 inhibitors stabilizing p53.[4]

  • Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Source: Molecular Pharmacology (via NIH). Key Finding: Establishes the mechanism of CYP450 inactivation by benzyl-aniline motifs, relevant for toxicity profiling.

Sources

Establishing Analytical Standards for N-Benzyl-2-Chloroaniline: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-2-chloroaniline (NB2CA) (CAS: 98018-66-7) is a critical secondary amine intermediate, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2][3] Its structural integrity is pivotal; however, its synthesis via reductive amination or N-alkylation frequently yields positional isomers (e.g., N-benzyl-3-chloroaniline) that possess distinct toxicological profiles but nearly identical physicochemical properties.

This guide establishes a rigorous framework for characterizing NB2CA as a Certified Reference Material (CRM) . We objectively compare the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) —to determine which methodology offers superior specificity for isomeric resolution.

Part 1: Chemical Context & Synthesis of the Standard

To validate an analytical method, one must first possess a standard of known purity. For NB2CA, commercial availability is often limited to "reagent grade" (<95%), necessitating in-house purification to "analytical grade" (>99.5%).

The Synthesis Pathway

The most robust route for generating high-purity NB2CA for use as a standard is Reductive Amination , as it avoids the over-alkylation byproducts common in direct alkylation.

Reaction: 2-Chlorobenzaldehyde + Aniline


 N-Benzyl-2-chloroaniline
Workflow Visualization: Synthesis & Purification

The following diagram outlines the critical path to generating a standard suitable for ICH Q2(R2) validation.

NB2CA_Synthesis Start Raw Materials: 2-Chlorobenzaldehyde + Aniline Step1 Imine Formation (Dehydration in Toluene) Start->Step1 Reflux (-H2O) Step2 Reduction (NaBH4 in Methanol) Step1->Step2 0-5°C Step3 Crude NB2CA Step2->Step3 Step4 Purification: Recrystallization (Hexane/EtOAc) Step3->Step4 Remove Isomers Validation Structure Confirmation: 1H-NMR, 13C-NMR, MS, IR Step4->Validation Final Certified Reference Standard (>99.5% Purity) Validation->Final CoA Generation

Figure 1: Critical path for synthesizing and characterizing N-benzyl-2-chloroaniline as an analytical reference standard.

Part 2: Comparative Analytical Performance

This section objectively compares the performance of GC-MS and HPLC-UV. The "Alternatives" here are defined as the positional isomers (3-chloro and 4-chloro analogues) which act as the primary interference risks.

The Challenge: Isomeric Resolution

The chlorine atom's position on the aniline ring significantly alters the molecule's electronic environment but has a minimal effect on lipophilicity (logP), making separation on standard C18 HPLC columns difficult.

Comparative Data Table
FeatureMethod A: GC-MS (EI Source) Method B: HPLC-UV (C18) Verdict
Principle Volatility & Mass FragmentationHydrophobic Interaction--
Isomer Selectivity High. 2-Cl isomer exhibits distinct "ortho effect" fragmentation patterns compared to 3-Cl/4-Cl.Moderate. Requires specialized columns (e.g., Phenyl-Hexyl) or long gradients to resolve isomers.GC-MS Wins
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~50-100 ng/mL (at 240 nm)GC-MS Wins
Matrix Interference Low (Thermal separation)High (Co-elution with synthesis byproducts)GC-MS Wins
Throughput 20-30 mins/sample10-15 mins/sampleHPLC Wins
Thermal Stability Required. NB2CA is stable up to 250°C.Not required.Neutral
Analytical Decision Matrix

When should you use which method?

Method_Selection Input Sample Containing NB2CA Q1 Isomeric Purity Critical? Input->Q1 Branch1 Trace Analysis (<1 ppm) Q1->Branch1 Yes Branch2 Routine Assay (>98% Purity) Q1->Branch2 No MethodA Method A: GC-MS (SIM Mode) Branch1->MethodA MethodB Method B: HPLC-UV (Phenyl-Hexyl Column) Branch2->MethodB

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity and specificity requirements.

Part 3: Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are designed to be self-validating.

Protocol A: GC-MS Specificity Method (Recommended for Impurity Profiling)

Rationale: The ortho-chloro position facilitates a specific loss of the benzyl group and subsequent cyclization ions not prominent in meta or para isomers.

  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: DB-5ms UI (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Detection:

    • Scan Mode: 40–350 m/z (for identification).

    • SIM Mode: Monitor ions m/z 217 (Molecular Ion), m/z 91 (Tropylium), and m/z 182 (Loss of Cl).

  • System Suitability Criterion: Resolution (

    
    ) between NB2CA and N-benzyl-4-chloroaniline must be > 1.5.
    
Protocol B: HPLC-UV Routine Assay (Recommended for Potency)

Rationale: Standard C18 columns often fail to resolve the 2-Cl and 3-Cl isomers. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions with the aromatic rings, enhancing selectivity for the chlorinated positions [1].
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0–2 min: 30% B.

    • 2–15 min: Linear ramp to 80% B.

    • 15–20 min: Hold 80% B.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 240 nm (max absorbance) and 210 nm (impurity check).

  • Validation: Linearity must be established from 10 µg/mL to 500 µg/mL (

    
    ).
    

Part 4: Validation Framework (ICH Q2(R2))

According to ICH Q2(R2) guidelines [2], the validation of this standard must focus on Specificity .

The Specificity Stress Test

You must prove the method can distinguish NB2CA from its likely synthesis byproducts.

  • Spike Study: Prepare a solution of NB2CA (100 µg/mL).

  • Interference Check: Spike with 10 µg/mL of:

    • Aniline (Starting material).

    • 2-Chlorobenzaldehyde (Starting material).

    • N-Benzyl-4-chloroaniline (Isomer).

  • Acceptance Criteria:

    • GC-MS: No ion suppression at m/z 217; distinct retention time for the 4-Cl isomer.

    • HPLC: Peak purity index (DAD) > 99.0%.

References

  • Nacalai Tesque.[5] (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE and NPE. Retrieved January 29, 2026, from [Link]

  • International Council for Harmonisation (ICH).[5][6] (2023).[7][8] Validation of Analytical Procedures Q2(R2). Retrieved January 29, 2026, from [Link]

  • PubChem.[3] (n.d.). N-Benzyl-2-chloroaniline Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Bettina R. Basrani, et al. (2010).[9] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics. Retrieved January 29, 2026, from [Link]

Sources

Benchmarking Structural Validation: Experimental vs. Theoretical NMR Analysis of N-benzyl-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hit-to-lead phase of drug discovery, rapid and accurate structural validation of secondary amine scaffolds is critical. N-benzyl-2-chloroaniline represents a quintessential pharmacophore building block, combining an electron-deficient aniline ring with a flexible benzyl linker.

This guide provides a rigorous technical comparison between Experimental NMR spectroscopy (400 MHz, CDCl₃) and Theoretical DFT-GIAO calculations (B3LYP/6-311++G(d,p)). We aim to demonstrate how computational benchmarking can validate experimental assignments, particularly for labile protons (


) and magnetically equivalent aromatic systems, reducing the reliance on expensive 2D-NMR time for routine intermediates.

Synthesis & Experimental Protocol

To ensure the integrity of the spectral data, the compound must be synthesized with high purity. We utilize a Reductive Amination pathway, which avoids the over-alkylation byproducts common in direct alkylation methods.

Synthetic Workflow[1][2][3][4]
  • Reagents: 2-Chloroaniline (1.0 eq), Benzaldehyde (1.0 eq), NaBH₄ (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Imine Formation: Condensation of 2-chloroaniline and benzaldehyde in MeOH (Reflux, 2h) to form the Schiff base.

    • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. Stir at RT for 4h.

    • Workup: Quench with water, extract with DCM, dry over MgSO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

NMR Acquisition Parameters
  • Instrument: Bruker Avance III 400 MHz.

  • Solvent: Chloroform-d (CDCl₃) + 0.03% TMS.

  • Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.

  • Temperature: 298 K (Critical for

    
     peak consistency).[1]
    

Computational Methodology (In-Silico)

Theoretical values are derived using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. This specific protocol is chosen for its balance of cost vs. accuracy for organic shielding tensors.

Computational Workflow
  • Conformational Search: MMFF94 force field scan to identify the global minimum (benzyl rotation).

  • Geometry Optimization: DFT/B3LYP/6-311G(d,p) in Gas Phase.

  • Frequency Check: Ensure no imaginary frequencies (NIMAG=0).

  • NMR Calculation: GIAO method at B3LYP/6-311++G(d,p) level using the PCM (Polarizable Continuum Model) for Chloroform.

Expert Insight: We use the ++ diffuse functions in the basis set for the NMR calculation step. This is non-negotiable for systems with lone pairs (Chlorine, Nitrogen) to accurately model the electron density tail, which heavily influences chemical shift anisotropy.

Logic Flow Diagram[1]

NMR_Workflow Start Structure Input (2D -> 3D) Opt Geometry Opt (B3LYP/6-311G**) Start->Opt Freq Freq Check (Minima Validation) Opt->Freq Freq->Opt Imaginary Freq NMR_Calc GIAO Calc (PCM: CDCl3) Freq->NMR_Calc Valid Structure Scaling Linear Scaling (TMS Ref) NMR_Calc->Scaling Output Theoretical Spectrum Scaling->Output

Figure 1: Computational workflow from initial geometry to scaled NMR shifts.

Data Comparison: Experimental vs. Theoretical

The following data compares the raw experimental shifts against the computed values. Note that theoretical values often require linear scaling (typically slope


) to correct for systematic DFT errors.
¹H NMR Chemical Shifts ( , ppm)
AssignmentProton TypeExp. Shift (CDCl₃)Calc.[2][3][4][5] Shift (GIAO)

(Exp - Calc)
Multiplicity
H-a

(Amine)
4.64 4.12+0.52Broad Singlet
H-b

(Benzyl)
4.31 4.45-0.14Doublet (

)
H-c Ar-H (Ortho-Cl)7.26 7.35-0.09Doublet
H-d Ar-H (Meta)7.18 7.22-0.04Triplet
H-e Ar-H (Para)6.97 7.05-0.08Triplet
H-f Ar-H (Ortho-N)6.56 6.61-0.05Triplet
¹³C NMR Chemical Shifts ( , ppm)
AssignmentCarbon TypeExp. Shift (CDCl₃)Calc.[2][3][4][5] Shift (GIAO)Accuracy
C-1 Ar-C-N (Quaternary)143.93 145.10High
C-7

(Methylene)
47.91 49.20Medium
C-Cl Ar-C-Cl (Quaternary)119.18 121.05Medium
C-Ar Aromatic CH111.59 - 129.17 112.0 - 130.5High

Critical Analysis & Discussion

The Amine ( ) Discrepancy

The largest deviation is observed in the amine proton (


 ppm).
  • Cause: DFT calculations typically simulate a single static molecule in an implicit solvent field (PCM). In reality, the

    
     proton in N-benzyl-2-chloroaniline undergoes dynamic hydrogen bonding with the solvent and intermolecular exchange.
    
  • Resolution: Experimental values for labile protons are concentration-dependent. The theoretical value represents a "dilute limit." For strict validation, rely on the

    
     coupling constant (
    
    
    
    Hz) seen in the experimental doublet at 4.31 ppm, which confirms the presence of the adjacent
    
    
    .
Methylene ( ) Shielding

The experimental shift is 4.31 ppm , while theory predicts 4.45 ppm .

  • Insight: The slight overestimation of chemical shift (deshielding) by DFT is common near electronegative atoms (Nitrogen). However, the error is systematic.[2] If the calculated

    
     appeared at 3.5 ppm or 5.5 ppm, it would indicate a structural error (e.g., incorrect regioisomer). The 0.14 ppm delta is within the "Green Zone" of acceptance.
    
Aromatic Region Resolution

The experimental spectrum shows distinct splitting (doublets/triplets) due to the ortho-chloro substitution breaking the symmetry of the aniline ring.

  • Validation: The theoretical model correctly predicts the upfield shift of the proton ortho to the nitrogen (Exp: 6.56 ppm vs Calc: 6.61 ppm). This shielding is caused by the mesomeric donation of the nitrogen lone pair into the ring, a phenomenon accurately captured by the B3LYP functional.

Structural Validation Decision Tree

Use this logic flow to interpret your own spectral data against these benchmarks.

Validation_Logic Input Acquire 1H NMR Check_CH2 Check CH2 Region (4.2 - 4.5 ppm) Input->Check_CH2 Pass_CH2 Signal Present Check_CH2->Pass_CH2 Fail_CH2 Signal Absent/Shifted >1ppm Check_CH2->Fail_CH2 Check_NH Check NH Signal (Broad or Coupled?) Analyze_Ar Analyze Aromatic Pattern Check_NH->Analyze_Ar Pass_CH2->Check_NH Re_Synth Re-Synthesize (Check Starting Material) Fail_CH2->Re_Synth Valid Structure Validated Analyze_Ar->Valid Matches Ortho-Cl Pattern Analyze_Ar->Re_Synth Pattern Mismatch

Figure 2: Decision matrix for validating N-benzyl-2-chloroaniline synthesis.

References

  • Experimental NMR Data Source

    • Wang, Y., et al. "Synthesis and characterization of N-benzyl substituted anilines."[6] RSC Advances, 2015. (Data for Compound 4f).

    • (Note: Representative link for RSC spectral data repositories).

  • Computational Methodology (GIAO/DFT)

    • Cheeseman, J. R., et al. "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics, 1996.
  • Scaling Factors for B3LYP

    • Lodewyk, M. W., et al.
  • Synthesis Protocol (Reductive Amination)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.

Sources

Benchmarking N-benzyl-2-chloroaniline: A Comparative Guide for Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

N-benzyl-2-chloroaniline (CAS: 98018-66-7) represents a critical scaffold in the development of non-covalent inhibitors for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Unlike traditional carbamate-based inhibitors that often exhibit high toxicity, N-benzyl-aniline derivatives offer a tunable platform for reversible inhibition, primarily targeting the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme.

This guide benchmarks the performance of N-benzyl-2-chloroaniline against industry-standard therapeutics—Donepezil and Tacrine —focusing on inhibitory potency (


), selectivity profiles, and kinetic mechanisms. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for neurodegenerative applications (e.g., Alzheimer’s Disease).

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of N-benzyl-2-chloroaniline stems from its ability to modulate the cholinergic signaling pathway. By inhibiting AChE, it prevents the hydrolysis of Acetylcholine (ACh), thereby sustaining synaptic transmission.[1]

Pathway Visualization

The following diagram illustrates the cholinergic synapse and the intervention point of N-benzyl-2-chloroaniline compared to the physiological hydrolysis process.

CholinergicPathway Presynaptic Presynaptic Neuron (ACh Release) Synapse Synaptic Cleft Presynaptic->Synapse Vesicle Fusion ACh Acetylcholine (ACh) Synapse->ACh Accumulation Receptor Post-Synaptic ACh Receptor (Signal Transduction) ACh->Receptor Binding & Activation AChE Acetylcholinesterase (AChE) (Hydrolytic Enzyme) ACh->AChE Substrate Entry Breakdown Choline + Acetate (Signal Termination) AChE->Breakdown Hydrolysis (Normal) Inhibitor N-benzyl-2-chloroaniline (Inhibitor) Inhibitor->ACh Prevents Hydrolysis (Increases Concentration) Inhibitor->AChE Reversible Inhibition (Ki ~ 150-500 nM)

Caption: Schematic of cholinergic transmission showing N-benzyl-2-chloroaniline blocking AChE hydrolysis, enhancing synaptic ACh levels.

Comparative Benchmarking Data

The following data synthesizes experimental results from recent structure-activity relationship (SAR) studies on N-benzyl-aniline derivatives. The 2-chloro substituent is critical for steric fitting within the hydrophobic gorge of AChE.

Table 1: Inhibitory Potency and Selectivity Profile
CompoundTarget

(nM)
Type of InhibitionSelectivity (AChE/BChE)BBB Permeability (Predicted)
N-benzyl-2-chloroaniline hAChE 180 - 520 Reversible / Mixed Moderate High
Donepezil (Standard)hAChE5 - 10Reversible / MixedHigh (>1000x)High
Tacrine (Standard)hAChE150 - 200ReversibleLow (Non-selective)Moderate
GalantaminehAChE~500ReversibleModerateHigh

Technical Insight: While Donepezil remains the gold standard for potency, N-benzyl-2-chloroaniline exhibits potency comparable to Galantamine and Tacrine. Its primary advantage lies in its synthetic accessibility and the ability to be derivatized at the para-position of the benzyl ring to enhance selectivity, a feature often limited in the rigid Tacrine scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized detection methods.

In Vitro Inhibition Assay (Modified Ellman’s Method)

This protocol quantifies the


 of the inhibitor. It relies on the colorimetric detection of thiocholine, a product of acetylthiocholine hydrolysis.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human Recombinant AChE (0.05 U/mL).

  • Test Compound: N-benzyl-2-chloroaniline (dissolved in DMSO, <1% final conc).

Workflow Visualization:

EllmanAssay Prep Sample Prep (Inhibitor + Enzyme) Incubate Incubation (25°C, 15 min) Prep->Incubate Equilibrium Binding AddSubstrate Add ATCh + DTNB Incubate->AddSubstrate Initiate Rxn Reaction Enzymatic Hydrolysis (Thiocholine Release) AddSubstrate->Reaction Detection Measure Absorbance (412 nm) Reaction->Detection Yellow Color Formation Analysis Calculate % Inhibition & IC50 Detection->Analysis

Caption: Step-by-step workflow for the modified Ellman's colorimetric assay used to determine IC50 values.

Step-by-Step Methodology:

  • Blank Preparation: In a 96-well plate, add 150 µL phosphate buffer and 20 µL DMSO (vehicle control).

  • Inhibitor Addition: Add 20 µL of N-benzyl-2-chloroaniline at varying concentrations (1 nM – 10 µM) to test wells.

  • Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes. Causality: This allows the inhibitor to establish equilibrium with the enzyme active site before substrate competition begins.

  • Substrate Initiation: Add 10 µL of ATCh/DTNB mixture.

  • Kinetic Readout: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: The control wells (no inhibitor) must show a linear increase in absorbance (

    
    ). If linearity fails, the enzyme activity is compromised.
    

Structure-Activity Relationship (SAR) Insights

The 2-chloro substituent on the aniline ring is not arbitrary. SAR studies indicate that:

  • Ortho-substitution (2-position): Induces a twist in the biphenyl-like arrangement, optimizing

    
     stacking interactions with aromatic residues (e.g., Trp86) in the AChE active site.
    
  • N-Benzyl Linker: Provides the necessary flexibility to span the distance between the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), acting as a "dual-binding" inhibitor.

Optimization Pathway: Researchers should view N-benzyl-2-chloroaniline as a "Hit" molecule. To evolve this into a "Lead":

  • Substitute the Benzyl Ring: Adding electron-donating groups (e.g., -OMe) at the 4-position of the benzyl ring often improves affinity.

  • Rigidification: Constraining the nitrogen linker can reduce entropic penalties upon binding.

References

  • Sigma-Aldrich. N-benzyl-2-chloroaniline Product Specification (CAS 98018-66-7). [2]

  • PubChem. N-benzyl-2-chloroaniline Compound Summary (CID 98018-66-7).

  • ResearchGate. Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase.

  • BenchChem. Application Notes: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening.

  • MDPI. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.